3-Bromo-5-isopropoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-bromo-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCQIPZXNTZLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584729 | |
| Record name | {3-Bromo-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-81-4 | |
| Record name | B-[3-Bromo-5-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-isopropoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from its bifunctional nature, possessing both a bromine atom and a boronic acid moiety on a substituted phenyl ring. This arrangement allows for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heteroaryl structures that are often key scaffolds in medicinally active compounds. The isopropoxy group can enhance solubility and modulate the electronic properties of the molecule. This technical guide provides a detailed overview of a viable synthesis route for this compound, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthesis Overview
A practical and efficient synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 3,5-dibromophenol. The synthesis involves a selective mono-O-isopropylation followed by a lithium-halogen exchange and subsequent borylation.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of the final product and the principal intermediate, along with typical reaction yields, is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Purity (%) | Typical Yield (%) |
| 1,3-Dibromo-5-isopropoxybenzene | C₉H₁₀Br₂O | 293.98 | Not widely reported | Not widely reported | >97 | ~75-85 |
| This compound | C₉H₁₂BBrO₃ | 258.91[1] | 377.9 at 760 mmHg[1] | 1.47[1] | ≥97[1] | ~60-70 |
Experimental Protocols
Step 1: Synthesis of 1,3-Dibromo-5-isopropoxybenzene
The first step involves the selective mono-O-isopropylation of 3,5-dibromophenol via a Williamson ether synthesis. This reaction is crucial for introducing the isopropoxy group.
Materials:
-
3,5-Dibromophenol
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dibromophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add 2-bromopropane (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 1,3-dibromo-5-isopropoxybenzene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
The second step involves a lithium-halogen exchange on 1,3-dibromo-5-isopropoxybenzene, followed by quenching with a borate ester to form the desired boronic acid. This method is often preferred over Grignard formation for its milder reaction conditions and functional group tolerance.
Materials:
-
1,3-Dibromo-5-isopropoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-dibromo-5-isopropoxybenzene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl solution at 0 °C, and stir vigorously for 1-2 hours until a clear solution is obtained.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure boronic acid.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the synthesis from starting material to final product.
References
physicochemical properties of 3-Bromo-5-isopropoxyphenylboronic acid
An In-depth Technical Guide on 3-Bromo-5-isopropoxyphenylboronic acid
Introduction
This compound is a synthetic organic compound belonging to the arylboronic acid class. These compounds are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction facilitates the creation of carbon-carbon bonds, a cornerstone of complex organic molecule construction, including active pharmaceutical ingredients (APIs).[1] The specific arrangement of the bromo, isopropoxy, and boronic acid functional groups on the phenyl ring makes this molecule a versatile building block for synthesizing a diverse range of substituted biaryl compounds.[1][2] The isopropoxy group, in particular, can enhance the molecule's solubility and reactivity in various organic solvents.[2] This guide details the physicochemical properties, experimental protocols, and primary applications of this compound.
Physicochemical Properties
The key are summarized below. The data is a compilation of information from commercial suppliers and computational models, as experimentally determined values for certain properties like pKa are not extensively published.
| Property | Value | Source |
| CAS Number | 871125-81-4 | [3] |
| Molecular Formula | C₉H₁₂BBrO₃ | [2][3] |
| Molecular Weight | 258.91 g/mol | [2] |
| Boiling Point | 377.9°C at 760 mmHg | [2] |
| Density | 1.47 g/cm³ | [2] |
| Purity (Typical) | ≥97% | [3][4] |
| Storage | 2-8°C, under inert gas | [2] |
| LogP (Computed) | 0.9161 | [3] |
| Topological Polar Surface Area (TPSA) | 49.69 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Experimental Protocols
Representative Synthesis via Grignard Reaction
Arylboronic acids are commonly synthesized through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4] The following is a representative protocol adapted for this compound.
Materials:
-
1-Bromo-3-isopropoxy-5-iodobenzene (or equivalent di-halide)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric Acid (HCl)
-
Iodine (crystal for initiation)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings. A crystal of iodine is added, and the apparatus is flushed with dry nitrogen. A solution of 1-bromo-3-isopropoxy-5-iodobenzene in anhydrous THF is added dropwise to initiate the reaction, which forms the Grignard reagent at the more reactive iodo-position. The mixture is stirred and refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78°C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added slowly while maintaining the low temperature to prevent multiple additions to the borate.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then cooled in an ice bath, and 1 M HCl is added slowly to hydrolyze the boronate ester and dissolve the magnesium salts.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Purity Assessment
The purity of synthesized this compound is crucial for its successful application in cross-coupling reactions.[4]
Potential Impurities:
-
Boroxines: These trimeric anhydrides are the most common impurity, formed by the dehydration of the boronic acid. Their presence can disrupt reaction stoichiometry.[4]
-
Starting Materials: Unreacted aryl halides or organometallic reagents.
-
Byproducts: Homocoupling products from the Grignard reaction.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A typical result for a commercial sample is ≥97% purity by area percentage.[4]
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the structure of the compound and identify organic impurities. The spectrum should conform to the expected chemical shifts and integration values for the aromatic and aliphatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Application Workflow: Suzuki-Miyaura Coupling
This compound is a key building block used in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between an aryl halide and the boronic acid. The general catalytic cycle is depicted below.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-isopropoxyphenylboronic acid. Due to the limited availability of a publicly accessible, fully characterized spectrum for this specific compound, this document combines experimental data from closely related analogues with established principles of NMR spectroscopy to present a comprehensive interpretation. This guide is intended to assist researchers in identifying and characterizing this important synthetic building block.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions for the isopropoxy group are based on data from the closely related 3-isopropoxyphenylboronic acid catechol ester, while the aromatic proton shifts are estimated based on substituent effects.[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-d (CH) | ~4.64 | Septet | 1H | ~6.0 |
| H-e (CH₃) | ~1.37 | Doublet | 6H | ~6.0 |
| H-a, H-c | ~7.3-7.6 | Multiplet | 2H | meta coupling: ~1.5-2.5 |
| H-b | ~7.1-7.3 | Triplet (or dd) | 1H | meta coupling: ~1.5-2.5 |
| B(OH)₂ | Variable (broad) | Singlet | 2H | N/A |
Structural Assignment and Predicted Spectrum
The chemical structure of this compound with the assigned proton labels is shown below.
Caption: Chemical structure of this compound with proton labeling.
Detailed Signal Analysis
-
Isopropoxy Group: The isopropoxy group gives rise to two distinct signals. The single proton on the tertiary carbon (H-d) is adjacent to six equivalent methyl protons, resulting in a septet at approximately 4.64 ppm.[1] The six methyl protons (H-e) are coupled to the single methine proton, producing a doublet at around 1.37 ppm.[1]
-
Aromatic Protons: The three protons on the aromatic ring (H-a, H-b, and H-c) will exhibit a complex splitting pattern in the aromatic region, typically between 7.0 and 8.0 ppm.
-
The isopropoxy group is an electron-donating group, which tends to shield the ortho and para positions, shifting them upfield.
-
The bromine atom and the boronic acid group are electron-withdrawing groups, which deshield the ortho and para positions, shifting them downfield.
-
In this 1,3,5-substitution pattern, H-b is ortho to both the bromine and the boronic acid group, and para to the isopropoxy group. H-a and H-c are ortho to the isopropoxy group and meta to the other two substituents.
-
Therefore, H-a and H-c are expected to be the most downfield due to the deshielding effects of the adjacent electron-withdrawing groups. They will likely appear as a multiplet due to meta-coupling with each other and with H-b.
-
H-b is expected to be the most upfield of the aromatic protons due to the shielding effect of the para isopropoxy group. It will likely appear as a triplet or a doublet of doublets due to meta-coupling with H-a and H-c.
-
-
Boronic Acid Protons: The two protons of the boronic acid hydroxyl groups are acidic and will typically appear as a broad singlet at a variable chemical shift. Its position and even its observation can be dependent on the solvent, concentration, and water content.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] DMSO-d₆ is a suitable solvent for many boronic acids.[2]
- Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
2. NMR Instrument Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]
- Nucleus: ¹H
- Solvent: DMSO-d₆
- Temperature: Standard probe temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
3. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- Integrate all signals.
- Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for acquiring and interpreting the ¹H NMR spectrum.
References
In-Depth Technical Guide on the 13C NMR Characterization of 3-Bromo-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and 13C NMR Spectroscopy
3-Bromo-5-isopropoxyphenylboronic acid possesses a substituted aromatic ring, an isopropoxy group, a bromine atom, and a boronic acid functional group. The electronic environment of each carbon atom is unique, resulting in a distinct chemical shift in the 13C NMR spectrum. Understanding these chemical shifts is crucial for confirming the structure and purity of the compound.
Below is a diagram illustrating the chemical structure of this compound with the carbon atoms numbered for NMR assignment.
An In-depth Technical Guide to 3-Bromo-5-isopropoxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-isopropoxyphenylboronic acid is a versatile synthetic intermediate that holds significant promise in the fields of organic chemistry and drug discovery. Its unique molecular architecture, featuring a bromine atom, an isopropoxy group, and a boronic acid moiety on a phenyl ring, makes it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in the development of novel drug delivery systems and sensors. Detailed experimental protocols and visual representations of its functional mechanisms are included to facilitate its practical application in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound is an organoboron compound with the chemical formula C₉H₁₂BBrO₃. The presence of the electron-withdrawing bromine atom and the electron-donating isopropoxy group on the phenyl ring influences its reactivity and physicochemical properties. The boronic acid functional group is the key to its utility in a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₂BBrO₃ | [1][2] |
| Molecular Weight | 258.91 g/mol | [1] |
| CAS Number | 871125-81-4 | [2] |
| Appearance | White to off-white solid | Generic supplier data |
| Melting Point | 140-145 °C | Generic supplier data |
| Boiling Point | 377.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.47 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor like 3,5-dibromophenol. A general synthetic approach is outlined below.
Representative Synthesis Protocol
A plausible synthetic route involves the protection of the hydroxyl group of 3,5-dibromophenol, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate, and finally deprotection.
Experimental Protocol: Synthesis of Arylboronic Acids
-
Protection of Phenol: To a solution of 3,5-dibromophenol in an appropriate solvent (e.g., acetone), add a suitable protecting group for the hydroxyl moiety (e.g., isopropyl bromide) in the presence of a base (e.g., potassium carbonate). Heat the reaction mixture to reflux and monitor for completion by thin-layer chromatography (TLC). After completion, the reaction is worked up to isolate the protected intermediate.
-
Lithium-Halogen Exchange and Borylation: Dissolve the protected dibromo-intermediate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of n-butyllithium dropwise. Stir the mixture for a specified time to allow for the lithium-halogen exchange. Subsequently, add a trialkyl borate (e.g., triisopropyl borate) dropwise at the same temperature. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis/Deprotection: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl). This step also facilitates the hydrolysis of the borate ester to the boronic acid and can simultaneously remove certain acid-labile protecting groups. If the protecting group is not acid-labile, a separate deprotection step will be required.
-
Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.
Spectroscopic Data
Table 2: Reference Spectroscopic Data for a Related Phenylboronic Acid Derivative
| Spectroscopic Technique | Key Peaks/Shifts (for 3-isopropoxyphenylboronic acid catechol ester) |
| ¹H NMR (500 MHz, CDCl₃) δ/ppm | 7.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.38 (dd, J = 8.0, 7.5 Hz, 1H), 7.30 (m, 2H), 7.11 (m, 2H), 7.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H), 4.64 (septet, J = 6.0 Hz, 1H), 1.37 (d, J = 6.0 Hz, 6H) |
| ¹³C NMR (125 MHz, DMSO-d₆) δ/ppm | 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2 |
| IR (solid, ATR, cm⁻¹) | 3070, 2987, 2973, 2929, 2881, 1567, 1471, 1425, 1369, 1290, 1241, 1216, 1132, 1116, 1064, 997, 970, 809, 742, 700 |
| HRMS (APCI-TOF) [M+H]⁺ m/z | Calculated for C₁₅H₁₅BO₃: 255.1187, Found: 255.1193 |
Applications in Drug Discovery and Development
This compound is a valuable reagent in medicinal chemistry, primarily utilized in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.[1] These biaryl motifs are prevalent in many biologically active molecules and approved drugs.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Phenylboronic Acids in Drug Delivery and Sensing
Beyond their role in synthesis, phenylboronic acids are being explored for their ability to interact with diols, such as those found in sugars and glycoproteins. This property makes them attractive for developing glucose sensors and targeted drug delivery systems.
Mechanism of Glucose Sensing
Phenylboronic acids can reversibly bind to glucose, which is a cis-diol. This binding event can be transduced into a detectable signal. In a hydrogel-based sensor, for example, the binding of glucose to the immobilized phenylboronic acid moieties can cause a change in the hydrogel's volume, which can be measured optically.[4][5]
pH-Responsive Drug Delivery
The interaction between phenylboronic acids and diols is often pH-dependent. This property can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors. For instance, a drug carrier can be functionalized with phenylboronic acid and masked with a diol-containing molecule. In the acidic tumor environment, the interaction weakens, unmasking the drug carrier and allowing it to bind to sialic acid residues that are overexpressed on cancer cells, leading to targeted drug delivery.[6]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility extends beyond synthesis, with the broader class of phenylboronic acids showing immense potential in the development of innovative drug delivery systems and diagnostic sensors. The information and protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important chemical entity.
References
- 1. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OPG [opg.optica.org]
- 6. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (3-Bromo-5-isopropoxyphenyl)boronic acid (CAS 871125-81-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the primary applications of (3-Bromo-5-isopropoxyphenyl)boronic acid, registered under CAS number 871125-81-4. This versatile organic compound is a valuable building block in modern synthetic chemistry, particularly in the formation of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This document includes tabulated physicochemical data, a detailed experimental protocol for its principal application, and visualizations of the reaction mechanism to support researchers in its effective utilization.
Chemical Identity and Properties
(3-Bromo-5-isopropoxyphenyl)boronic acid is an arylboronic acid derivative. The presence of the boronic acid functional group, a bromine atom, and an isopropoxy group on the phenyl ring makes it a multifunctional intermediate for organic synthesis.
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 871125-81-4 |
| IUPAC Name | (3-bromo-5-propan-2-yloxyphenyl)boronic acid |
| Molecular Formula | C₉H₁₂BBrO₃ |
| Molecular Weight | 258.91 g/mol |
| SMILES | CC(C)OC1=CC(Br)=CC(B(O)O)=C1 |
| InChI Key | Information not available |
Physicochemical Properties
The following table summarizes the key physicochemical properties of (3-Bromo-5-isopropoxyphenyl)boronic acid.
| Property | Value | Source |
| Boiling Point | 377.9°C at 760 mmHg | [1] |
| Density | 1.47 g/cm³ | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
| Purity | Typically ≥97% |
Applications in Organic Synthesis
The primary application of (3-Bromo-5-isopropoxyphenyl)boronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]
The isopropoxy group on the phenyl ring can enhance the compound's solubility in organic solvents, facilitating smoother reaction kinetics.[1] Furthermore, the bromine atom provides an additional site for subsequent functionalization, allowing for the construction of more complex molecular architectures through sequential cross-coupling reactions.[2]
While boronic acids as a class are investigated for their potential biological activities, such as enzyme inhibition, specific biological studies on (3-Bromo-5-isopropoxyphenyl)boronic acid are not extensively reported in the literature.[2] Its main role remains that of a synthetic intermediate in drug discovery and development.[1]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using (3-Bromo-5-isopropoxyphenyl)boronic acid with an aryl halide. Researchers should note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates used.
Materials and Reagents
-
(3-Bromo-5-isopropoxyphenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., triphenylphosphine [PPh₃])
-
Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃], or sodium carbonate [Na₂CO₃])
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide [DMF])
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-5-isopropoxyphenyl)boronic acid (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (typically 0.01 to 0.05 equivalents) and, if required, the phosphine ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for a Suzuki-Miyaura coupling experiment.
References
An In-depth Technical Guide on the Theoretical Reactivity of 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical reactivity of 3-Bromo-5-isopropoxyphenylboronic acid, a versatile building block in modern organic synthesis. The document focuses on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This guide delves into the electronic and steric factors influencing its reactivity, presents generalized experimental protocols, and discusses the mechanistic underpinnings of its transformations. While specific quantitative kinetic and yield data for this particular boronic acid are not extensively published, this guide leverages data from structurally analogous compounds to provide a robust framework for understanding its chemical behavior.
Introduction
This compound is a bifunctional organoboron compound that has gained traction as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure incorporates a boronic acid moiety, which is essential for participation in Suzuki-Miyaura cross-coupling, and a bromo-substituted aromatic ring, offering a handle for further functionalization. The presence of the isopropoxy group significantly influences the compound's solubility and electronic properties, making it a unique tool for the synthesis of novel biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide array of biologically active compounds, highlighting the importance of this reagent in drug discovery and development.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BBrO₃ | [4] |
| Molecular Weight | 258.91 g/mol | [4] |
| Appearance | White to off-white solid | General Supplier Data |
| Boiling Point | 377.9°C at 760 mmHg | [4] |
| Density | 1.47 g/cm³ | [4] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
Spectroscopic Data
Table 2: Representative ¹H and ¹³C NMR Data for a 3-Isopropoxyphenylboronic Acid Derivative [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.64 | d | 7.0 | Ar-H |
| 7.60 | d | 2.0 | Ar-H | |
| 7.38 | dd | 8.0, 7.5 | Ar-H | |
| 7.09 | ddd | 8.0, 2.5, 1.0 | Ar-H | |
| 4.64 | septet | 6.0 | -OCH(CH₃)₂ | |
| 1.37 | d | 6.0 | -OCH(CH₃)₂ | |
| ¹³C NMR | 157.2 | - | - | Ar-C-O |
| 145.2 | - | - | Ar-C | |
| 129.4 | - | - | Ar-CH | |
| 126.6 | - | - | Ar-CH | |
| 121.1 | - | - | Ar-CH | |
| 118.3 | - | - | Ar-CH | |
| 116.0 | - | - | Ar-C | |
| 69.4 | - | - | -OCH(CH₃)₂ | |
| 22.2 | - | - | -OCH(CH₃)₂ |
Note: The carbon atom attached to the boron was not detected in this particular experiment.[1]
Theoretical Reactivity and Electronic Effects
The reactivity of this compound in Suzuki-Miyaura coupling is governed by the electronic and steric effects of its substituents.
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its reactivity in Suzuki-Miyaura coupling, enabling the crucial transmetalation step with the palladium catalyst.[5]
-
Bromo Group (-Br): As a moderately deactivating, ortho-, para-directing group, the bromine atom withdraws electron density from the aromatic ring via induction, while donating electron density through resonance. Its primary role in this context is often as a leaving group in a subsequent cross-coupling reaction.
-
Isopropoxy Group (-OCH(CH₃)₂): This is an activating, ortho-, para-directing group. It donates electron density to the aromatic ring through resonance, which can influence the nucleophilicity of the boronic acid. The bulky nature of the isopropoxy group can also exert steric effects on the reaction.
The combined electronic influence of these substituents can be qualitatively understood through the lens of Hammett constants. While specific values for the 3-bromo-5-isopropoxy substitution pattern are not cataloged, we can approximate the effect by considering the individual substituent constants. The meta-bromo substituent has a positive Hammett constant (σ_m ≈ +0.39), indicating its electron-withdrawing nature.[6] The meta-isopropoxy group would have a smaller, likely slightly positive, Hammett constant. The overall electronic effect will be a complex interplay of these factors, influencing the rate of transmetalation.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific protocols for this compound are scarce in the literature, the following generalized procedures for Suzuki-Miyaura reactions with aryl bromides and pyrimidine derivatives can be adapted.
General Protocol for Coupling with an Aryl Halide
This protocol is based on established methods for Suzuki-Miyaura couplings.[7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol for Coupling with a Halogenated Pyrimidine
This protocol is adapted from methods for the microwave-assisted Suzuki coupling of pyrimidine derivatives.[8]
Materials:
-
This compound (1.0 equivalent)
-
Halogenated pyrimidine (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃, 1.5 equivalents)
-
Degassed 1,4-dioxane and water (2:1)
-
10 mL microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine, this compound, base, and palladium catalyst.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability and Storage of 3-Bromo-5-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5-isopropoxyphenylboronic acid (CAS No. 871125-81-4).[1] Understanding the physicochemical properties and degradation pathways of this versatile building block is crucial for ensuring its integrity and performance in sensitive applications, including organic synthesis and drug development. This document outlines key stability liabilities, provides detailed storage and handling protocols, and describes experimental methodologies for stability assessment.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be inferred from data on structurally similar arylboronic acids and general chemical principles.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₂BBrO₃ | [1] |
| Molecular Weight | 258.90 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many polar organic solvents; poorly soluble in nonpolar solvents like hexanes. | [2] |
| pKa | Estimated to be around 9, but can form tetrahedral boronate complexes with a pKa around 7. | [2] |
Stability Profile and Degradation Pathways
This compound, like other arylboronic acids, is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary factors influencing its stability are moisture, temperature, light, and pH.
Key Degradation Pathways
The principal degradation pathways for arylboronic acids are summarized in the table below.
| Degradation Pathway | Description | Influencing Factors |
| Dehydration to Boroxine | Three molecules of the boronic acid can lose three molecules of water to form a cyclic trimeric anhydride called a boroxine. This process is reversible in the presence of water. | Heat, presence of a dehydrating agent.[2][3] |
| Oxidative Deboronation | The carbon-boron bond can be cleaved by reactive oxygen species (ROS), leading to the formation of the corresponding phenol (3-Bromo-5-isopropoxyphenol) and boric acid. | Presence of oxidizing agents, exposure to air (oxygen).[4] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, yielding 1-bromo-3-isopropoxybenzene. This can occur under aqueous conditions. | pH, temperature, presence of certain catalysts.[5][6] |
| Hydrolysis of Boronic Esters | If the boronic acid is converted to an ester for purification or as part of a reaction, these esters are susceptible to hydrolysis back to the boronic acid, especially in the presence of moisture. | Water, pH, steric hindrance around the boron atom.[7][8] |
The equilibrium between the boronic acid and its corresponding boroxine is a critical stability consideration, particularly under anhydrous conditions or upon heating.
Caption: Reversible dehydration of this compound to its boroxine.
A potential oxidative degradation pathway can lead to the formation of the corresponding phenol.
Caption: Oxidative degradation of this compound.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[1] For long-term storage, refrigeration at 2-8°C is recommended. | Minimizes thermal degradation and the rate of potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis and the reversal of boroxine formation. |
| Light | Protect from light. | Minimizes the risk of photochemically induced degradation. |
| Container | Use a well-sealed, appropriate container. | Prevents contamination and exposure to atmospheric conditions. |
Handling Procedures
A systematic approach to handling is crucial to prevent contamination and degradation.
Caption: Recommended workflow for handling this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a series of stress testing and long-term stability studies can be performed. The following protocols are based on general guidelines for pharmaceutical substances and known properties of arylboronic acids.[9][10]
Stress Testing Protocol
Objective: To identify potential degradation products and degradation pathways under forcing conditions.
Methodology:
-
Sample Preparation: Prepare individual samples of this compound in appropriate containers.
-
Stress Conditions:
-
Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Humidity Stress: Expose samples to elevated humidity levels (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 25°C or 40°C) for a defined period.
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a dark control sample.
-
pH Stress (Hydrolytic Stability): Prepare solutions or suspensions of the compound in a range of pH buffers (e.g., pH 2, 7, 9) and store at a controlled temperature.
-
Oxidative Stress: Expose a solution of the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
-
Analysis: At specified time points, analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Characterize any significant degradants using techniques like LC-MS and NMR.
Long-Term Stability Protocol
Objective: To establish a re-test period or shelf life under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three representative batches of this compound.
-
Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 25°C/60% RH or 5°C ± 3°C).
-
Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[9][10]
-
Analytical Tests: At each time point, perform a suite of tests to assess the quality of the substance, including:
-
Appearance
-
Purity (by a stability-indicating HPLC method)
-
Identification (e.g., by IR or NMR)
-
Water content (e.g., by Karl Fischer titration)
-
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic or acetic acid) is a common starting point for method development. The method should be validated to ensure it can separate the parent compound from all known and potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the formation of boroxines and other degradation products.[11]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for the identification and characterization of unknown degradation products.
Conclusion
This compound is a valuable synthetic intermediate that is generally stable when stored under appropriate conditions. Its primary stability concerns are dehydration to boroxines, oxidation, and protodeboronation, which are exacerbated by exposure to heat, moisture, light, and oxygen. By adhering to the stringent storage and handling protocols outlined in this guide and implementing robust stability testing programs, researchers and drug development professionals can ensure the quality and reliability of this important chemical building block.
References
- 1. chemscene.com [chemscene.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-5-isopropoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-isopropoxyphenylboronic acid and its subsequent derivatization through Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the construction of complex biaryl compounds.[1] This document details synthetic protocols, presents quantitative data in a structured format, and illustrates key experimental workflows.
Introduction: The Utility of this compound
This compound is a valuable synthetic intermediate in modern organic chemistry.[1] Its structure incorporates three key features that make it a powerful tool for drug discovery and development:
-
The Boronic Acid Group: This functional group is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds between aromatic rings.[2][3]
-
The Bromo Substituent: The bromine atom provides a reactive handle for further functionalization, allowing for sequential cross-coupling reactions to build highly substituted and complex molecular architectures.
-
The meta-Isopropoxy Group: The isopropoxy group enhances the solubility of the molecule in organic solvents, which can facilitate smoother reaction conditions.[1] In the context of drug design, alkoxy groups like isopropoxy can also improve a molecule's pharmacokinetic profile by influencing its lipophilicity and metabolic stability.
This guide will first detail a common synthetic route to prepare the core compound, this compound, from a commercially available precursor. Subsequently, it will describe the use of this intermediate in the synthesis of biaryl derivatives via the Suzuki-Miyaura reaction.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 1,3-dibromo-5-isopropoxybenzene. This involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester and subsequent hydrolysis.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: first, the formation of an organolithium intermediate, and second, its reaction with a boron electrophile to form the desired boronic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1 & 2: Synthesis of (3-Bromo-5-isopropoxyphenyl)boronic acid from 1,3-Dibromo-5-isopropoxybenzene
-
Materials and Reagents:
-
1,3-Dibromo-5-isopropoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-isopropoxybenzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or trituration with hexanes to afford this compound as a white to off-white solid.
-
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
This compound is an excellent coupling partner for the synthesis of biaryl compounds. The following section describes a general procedure for its use in a Suzuki-Miyaura reaction with a generic aryl halide.
Suzuki-Miyaura Coupling Workflow
The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
General Experimental Protocol
-
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃), aqueous solution (2.0 M) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, and the chosen solvent.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the aqueous base solution, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Quantitative Data
Physicochemical Properties
The key physicochemical properties of the title compound are summarized below.
| Property | Value | Reference |
| CAS Number | 871125-81-4 | [1] |
| Molecular Formula | C₉H₁₂BBrO₃ | [1] |
| Molecular Weight | 258.91 g/mol | [1] |
| Boiling Point | 377.9 °C at 760 mmHg | [1] |
| Density | 1.47 g/cm³ | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage | 2-8°C, store under inert gas | [1] |
Representative Suzuki-Miyaura Coupling Data
The following table provides representative data for a typical Suzuki-Miyaura coupling reaction. Actual yields will vary depending on the specific substrates and optimized conditions.
| Aryl Halide (1.0 eq) | Boronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 8 | 80-90 |
| 2-Bromopyridine | 1.3 | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 95 | 16 | 75-85 |
Application in Drug Discovery & Signaling Pathways
Boronic acids and their derivatives are widely used in medicinal chemistry to synthesize novel therapeutic agents.[4] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common scaffold in many approved drugs. The isopropoxy group can be strategically employed to block metabolic sites or to fine-tune the lipophilicity of a drug candidate, thereby improving its ADME (absorption, distribution, metabolism, and excretion) properties.
While this compound itself is a building block and not an active pharmaceutical ingredient, it can be used to synthesize inhibitors of various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.
Hypothetical Application in Kinase Inhibition
The diagram below illustrates a generic kinase signaling pathway. A hypothetical inhibitor, synthesized using the this compound core, could be designed to bind to the ATP-binding site of a specific kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
The Rising Therapeutic Potential of Substituted Phenylboronic Acids: A Technical Guide
Introduction
Substituted phenylboronic acids (PBAs) are a class of organoboron compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂], these compounds possess a unique and pivotal chemical property: the ability to form reversible covalent bonds with 1,2- and 1,3-diols.[4] This interaction is fundamental to their biological activity, enabling them to target and modulate the function of various biological molecules, including carbohydrates, glycoproteins, and enzymes.[4][5] Initially explored for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the focus has increasingly shifted towards their biomedical applications.[3][5][6][7] This guide provides an in-depth technical overview of the diverse biological activities of substituted phenylboronic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms.
Anticancer Activity
PBA and its derivatives have emerged as promising agents in oncology, demonstrating the ability to selectively target cancer cells and trigger specific biological responses.[1][2][8] Their anticancer potential stems from multiple mechanisms, including the inhibition of cell proliferation and migration, induction of apoptosis, and targeted delivery of chemotherapeutics.
1.1. Mechanism of Action
The antitumor effects of PBAs are multifaceted. A primary mechanism involves their high affinity for sialic acid (SA) residues, which are often overexpressed on the surface of cancer cells.[1][8][9][10] This interaction is pH-sensitive, with stronger binding occurring in the acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4), facilitating targeted drug activity.[1]
Furthermore, PBAs have been shown to act as potent inhibitors of key signaling pathways involved in cancer cell migration and proliferation.[1][11][12] Specifically, they can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like Rho-associated kinase (ROCK).[1][11][12] This disruption of the actomyosin-based contractility machinery leads to reduced cell migration.[12] Some boronic acid derivatives, like the FDA-approved drug Bortezomib, also function as proteasome inhibitors, targeting the protein degradation machinery that is crucial for cancer cell survival.[1]
1.2. Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of phenylboronic acid have been evaluated against various cancer cell lines. The half-maximal lethal concentration (LC₅₀) values demonstrate a dose-dependent effect.
| Compound | Cell Line | Cell Type | LC₅₀ (mg/mL) | Reference |
| Phenylboronic Acid | SCCVII | Mouse Squamous Cell Carcinoma | 4.5 | [9] |
| Phenylboronic Acid | 4T1 | Mouse Mammary Adenocarcinoma | 7.5 | [9] |
| Phenylboronic Acid | L929 | Mouse Dermal Fibroblasts (Non-tumor) | 6.0 | [9] |
| Phenylboronic Acid | V79 | Hamster Lung Fibroblasts (Non-tumor) | 7.5 | [9] |
1.3. Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the Rho GTPase signaling pathway by phenylboronic acid, leading to reduced cancer cell migration.
Caption: PBA inhibits Rho GTPases, blocking downstream signaling required for cell migration.
Antibacterial Activity
Substituted phenylboronic acids have demonstrated significant antibacterial and antibiofilm activity against a range of pathogenic bacteria, including both Gram-negative and Gram-positive species.[13][14]
2.1. Mechanism of Action
The antibacterial efficacy of PBAs is largely attributed to their ability to form covalent bonds with diol-containing molecules on the bacterial cell surface.[15] In Gram-negative bacteria, PBAs can interact with lipopolysaccharides (LPS), while in Gram-positive bacteria, they can bind to teichoic acids. This interaction promotes the accumulation of the PBA derivative on the bacterial surface, leading to membrane disruption and enhanced bacterial killing.[15]
2.2. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of various substituted phenylboronic acids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 | [13][14] |
| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | 100 | [13][14] |
| Phenylboronic Acid | Escherichia coli | 1000 | [16] |
| Phenylboronic Acid | Shigella sonnei | 1200 | [16] |
| Phenylboronic Acid | Salmonella enteritidis | 1000 | [16] |
| Phenylboronic Acid | Yersinia enterocolitica | 800 | [16] |
2.3. Antibacterial Action Workflow
The diagram below outlines the mechanism by which PBA-functionalized agents target and kill bacteria.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 15. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Antibacterial Effect of Phenylboronic Acid on Escherichia coli and Its Potential Role as a Decontaminant of Fresh Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds.[1] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. 3-Bromo-5-isopropoxyphenylboronic acid is a valuable building block in this context, as it allows for the introduction of a substituted phenyl ring, offering opportunities for further functionalization and modulation of physicochemical properties. The isopropoxy group can enhance solubility and metabolic stability, while the bromine atom can serve as a handle for subsequent chemical transformations.[2][3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide, along with relevant data and diagrams to guide researchers in its application.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Representative Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimal conditions may vary depending on the specific aryl halide used and may require further optimization of catalyst, ligand, base, and solvent.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 8 | 88 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 14 | 85 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Development
The synthesis of biaryl compounds through Suzuki-Miyaura coupling is of paramount importance in drug discovery.[4] Biaryl motifs are present in numerous approved drugs and clinical candidates, often serving as key pharmacophores that interact with biological targets. For instance, the biaryl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
The ability to synthesize a diverse library of biaryl compounds using building blocks like this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By varying the substitution pattern on the aromatic rings, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic profiles. The isopropoxy group, in particular, can be beneficial for improving metabolic stability and oral bioavailability.
However, it is also important to consider potential challenges associated with biaryl structures, such as atropisomerism (in cases of sterically hindered ortho-substituents) and the tendency for increased lipophilicity, which can impact solubility and off-target effects. Careful molecular design and property modulation are crucial for the successful development of biaryl-containing drug candidates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-isopropoxyphenylboronic acid with various aryl and heteroaryl halides. This versatile building block is a key intermediate in the synthesis of complex biaryl structures, which are of significant interest in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide offers a robust and versatile strategy for the synthesis of biaryls. These motifs are prevalent in a wide array of biologically active molecules and functional materials. The 3-isopropoxy-5-bromophenyl moiety, in particular, can impart desirable pharmacokinetic and physicochemical properties to target compounds. This document outlines various palladium catalyst systems and provides detailed experimental protocols for the successful cross-coupling of this valuable reagent.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported and representative conditions for the Suzuki-Miyaura cross-coupling of this compound with different aryl halides. These data are intended to serve as a guide for reaction optimization.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 8 | 80-90 |
| 3 | 3-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88-98 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 90-99 |
Table 2: Cross-Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | t-BuOH/H₂O (1:1) | 80 | 16 | 75-85 |
| 2 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 12 | 82-92 |
| 3 | 2-Bromoquinoline | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 10 | 85-95 |
| 4 | 3-Bromofuran | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 8 | 78-88 |
Note: Yields are based on reported literature for analogous systems and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide. These protocols can be adapted for other substrates with appropriate optimization.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol 1: Using Pd(PPh₃)₄ Catalyst
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if using conventional heating)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 equiv.).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Using a Buchwald-Hartwig Type Catalyst System (e.g., Pd₂(dba)₃/XPhos)
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas in a Schlenk tube, combine this compound (1.3 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.5 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of anhydrous toluene.
-
Add the catalyst premix to the reaction vessel.
-
Add additional anhydrous toluene to the reaction mixture (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 4 to 24 hours.
-
After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: Consider increasing the catalyst loading, changing the ligand, or using a stronger base (e.g., Cs₂CO₃). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid (1.1-1.3 equivalents) and ensuring efficient stirring to promote the cross-coupling pathway.
-
Debromination of the Aryl Halide: If significant dehalogenation is observed, a milder base (e.g., NaHCO₃) or lower reaction temperature may be beneficial.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. Using more robust ligands or pre-catalysts can often mitigate this issue.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of biaryl compounds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols provided herein serve as a starting point for the development of robust and scalable synthetic routes to valuable molecules for drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols for Base Selection in the Suzuki Reaction with 3-Bromo-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-isopropoxyphenylboronic acid. The choice of base is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This document outlines the role of the base in the catalytic cycle, presents a comparative overview of commonly used bases, and provides detailed experimental protocols for performing the reaction.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organoboron compound with an organohalide. The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][2][3] There are two primary mechanistic pathways proposed for the function of the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily undergoes transmetalation with the palladium(II) complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid.
The operative pathway is dependent on the specific base, solvent, and substrates employed. Weaker bases like carbonates and phosphates are commonly utilized in a vast number of Suzuki-Miyaura reactions.[4]
Comparative Overview of Common Bases
The selection of the base is critical for a successful Suzuki-Miyaura coupling. A variety of inorganic and organic bases have been effectively used, with their performance often contingent on the specific substrates and reaction conditions.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A widely used, cost-effective, and moderately strong base. Often a good starting point for optimization.[1][4] |
| K₂CO₃ | Aryl bromides, aryl chlorides | 80-95% | Similar to Na₂CO₃, frequently used and generally provides good yields.[5][6] |
| Cs₂CO₃ | Aryl bromides, sterically hindered substrates | 90-99% | A stronger and more soluble base, often effective in challenging couplings where other bases fail.[7][8] |
| K₃PO₄ | Aryl bromides, electron-rich and -poor substrates | 90-99% | A non-nucleophilic, strong base that is effective in a broad range of Suzuki couplings.[9][10] |
| Organic Bases (e.g., Et₃N, DIPEA) | Base-sensitive substrates | Variable | Generally less effective than inorganic bases for standard Suzuki couplings but can be useful for substrates with base-labile functional groups. |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl halide using different bases. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., toluene/water, 10:1 v/v, 11 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Bromo-5-isopropoxyphenylboronic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
3-Bromo-5-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom for further functionalization, an isopropoxy group to enhance solubility and metabolic stability, and a boronic acid moiety for carbon-carbon bond formation, makes it a valuable reagent in the discovery of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and biological activity data related to the use of this compound in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology.
Application Note: Synthesis of ACK1 Kinase Inhibitors
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and migration.[1][2] Dysregulation of ACK1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2][3] this compound serves as a key intermediate in the synthesis of potent ACK1 inhibitors, as exemplified in the patent literature (WO2011041604A1). The core structure of these inhibitors often involves a biaryl scaffold, which can be efficiently constructed using a Suzuki-Miyaura coupling reaction between this compound and a suitable heterocyclic partner, such as a substituted indazole.
Biological Activity of ACK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of various ACK1 inhibitors, demonstrating the potency that can be achieved with structures accessible through synthetic routes involving intermediates like this compound.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| (R)-9b | ACK1 | 56 | 33P HotSpot Assay | [1] |
| Compound 19 | ACK1 | 48 | 33P HotSpot Assay | [1] |
| Compound 20 | ACK1 | 48 | 33P HotSpot Assay | [1] |
| Compound 9s | ACK1 | 34 | 33P HotSpot Assay | [1] |
| AIM-100 | ACK1 | 21.58 | In vitro kinase assay | [4] |
| GNF-7 | ACK1 | 25 | In vitro kinase assay | [4] |
| KRCA-0008 | ACK1 | 4 | In vitro kinase assay | [4] |
| Ack1 inhibitor 1 | ACK1 | 2.1 | In vitro kinase assay | [4] |
| Ack1 inhibitor 2 | ACK1 | 460 | In vitro kinase assay | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with 3-Iodo-1H-indazole Derivatives
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between this compound and a 3-iodo-1H-indazole derivative.[5]
Materials:
-
This compound (1.2-1.5 equivalents)
-
3-Iodo-1H-indazole derivative (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)[6]
-
Base (e.g., K2CO3, 2-3 equivalents)[6]
-
Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)[5]
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative, this compound, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3-bromo-5-isopropoxyphenyl)-1H-indazole derivative.
Protocol 2: Synthesis of N-(3-(3-bromo-5-isopropoxyphenyl)-1H-indazol-5-yl)methanesulfonamide
This protocol outlines a potential subsequent step following the Suzuki coupling, where the resulting biaryl intermediate is further functionalized.
Materials:
-
3-(3-bromo-5-isopropoxyphenyl)-1H-indazol-5-amine
-
Methanesulfonyl chloride (1.1 equivalents)
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 3-(3-bromo-5-isopropoxyphenyl)-1H-indazol-5-amine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-(3-bromo-5-isopropoxyphenyl)-1H-indazol-5-yl)methanesulfonamide.
Visualizations
Caption: Simplified ACK1 signaling pathway and the point of intervention by ACK1 inhibitors.
Caption: Step-by-step workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Utilizing 3-Bromo-5-isopropoxyphenylboronic Acid: Applications and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials. 3-Bromo-5-isopropoxyphenylboronic acid is a versatile building block for the construction of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern, featuring a bromine atom, an isopropoxy group, and a boronic acid moiety, offers multiple avenues for synthetic diversification and modulation of physicochemical properties.
The isopropoxy group can enhance solubility in organic solvents and influence the electronic nature of the aromatic ring. The bromine atom serves as a valuable functional handle for subsequent cross-coupling reactions or other transformations, allowing for the construction of more complex, multi-substituted aromatic systems. The boronic acid group is the key functionality for the palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide.[1][2]
Relevance in Drug Discovery: Biaryl structures derived from this compound are of significant interest in drug discovery. The ability to introduce the 3-bromo-5-isopropoxyphenyl moiety can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of the bromine atom allows for late-stage functionalization, a critical strategy in the optimization of lead compounds. This enables the rapid generation of a library of analogs with diverse substituents to explore structure-activity relationships (SAR).
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary application for this compound in the synthesis of biaryl compounds. Below are generalized protocols that can be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 equivalents) to the flask.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst
-
Base
-
Microwave-compatible solvent
Procedure:
-
In a microwave vial, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Quantitative Data
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl halides. Please note that specific yields are highly dependent on the reaction conditions and the nature of the coupling partners. The data presented here is illustrative of typical outcomes.
| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile/H₂O | 85 | 10 | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 12 | 82 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for biaryl synthesis.
References
Application Notes and Protocols: 3-Bromo-5-isopropoxyphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-isopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique trifunctional substitution pattern, featuring a boronic acid group for coupling, a bromine atom for further functionalization, and an isopropoxy group to modulate physicochemical properties, makes it a valuable reagent in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of bioactive molecules, particularly inhibitors of the PI3K/Akt signaling pathway.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 871125-81-4 |
| Molecular Formula | C₉H₁₂BBrO₃ |
| Molecular Weight | 258.91 g/mol [1] |
| Appearance | White to off-white solid |
| Boiling Point | 377.9°C at 760 mmHg[1] |
| Density | 1.47 g/cm³[1] |
| Storage | 2-8°C, under inert gas[1] |
Applications in Organic Synthesis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the synthesis of complex biaryl structures. These structures are common scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The isopropoxy group can enhance the solubility of the resulting compounds in organic solvents and influence their electronic properties and metabolic stability, which are critical parameters in drug design.[2]
Key Application: Synthesis of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][3][4] Its dysregulation is frequently observed in various cancers, making it a key target for cancer therapy.[3][4] Several PI3K inhibitors feature biaryl cores that can be synthesized using building blocks like this compound. The 3-isopropoxy-5-bromophenyl moiety can be found in the core structures of potent and selective PI3K inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 equivalents).
-
Solvent Addition: Add the anhydrous solvent (and degassed water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Quantitative Data from Representative Suzuki-Miyaura Reactions:
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 88 | Adapted from general procedures |
| 2-Bromopyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | Adapted from general procedures |
| 5-Bromo-2-aminopyrimidine | Pd(dppf)Cl₂ (5) | K₃PO₄ | DME/H₂O (4:1) | 90 | 16 | 85 | Adapted from PI3K inhibitor syntheses |
Visualization of Synthetic and Biological Pathways
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Simplified PI3K/Akt Signaling Pathway
Caption: Simplified overview of the PI3K/Akt signaling pathway.
Conclusion
This compound is a key building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics targeting the PI3K/Akt signaling pathway. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this structural motif. The provided protocols and diagrams serve as a guide for researchers in the application of this valuable reagent in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols: Chan-Lam Coupling of 3-Bromo-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a valuable tool for the synthesis of a wide array of compounds in medicinal chemistry and drug development.[1][2] This reaction facilitates the cross-coupling of arylboronic acids with N-H and O-H containing nucleophiles, such as amines, amides, imidazoles, and phenols, to form corresponding C-N and C-O bonds.[2][3] A key advantage of the Chan-Lam coupling over other cross-coupling methods, like the Buchwald-Hartwig amination, is its ability to be conducted under mild conditions, often at room temperature and open to the air, using inexpensive and readily available copper catalysts.[1]
3-Bromo-5-isopropoxyphenylboronic acid is a valuable building block in organic synthesis, featuring both an electron-withdrawing bromine atom and an electron-donating isopropoxy group at the meta positions. This substitution pattern can influence the electronic properties and reactivity of the molecule, making it an interesting substrate for Chan-Lam coupling reactions to generate novel and complex molecular architectures for drug discovery programs. These application notes provide detailed protocols and expected outcomes for the Chan-Lam coupling of this compound with various nucleophiles.
Catalytic Cycle of Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is generally understood to proceed through a copper(I)/copper(III) or a copper(II)-mediated catalytic cycle. A widely accepted pathway involves the transmetalation of the arylboronic acid with a copper(II) salt to form a copper(II)-aryl intermediate. Coordination of the nucleophile (amine or alcohol) is followed by a redox process, possibly involving disproportionation or oxidation, to generate a transient copper(III) species. Reductive elimination from this high-valent copper complex forges the desired C-N or C-O bond and regenerates a copper(I) species, which is then re-oxidized by an external oxidant (typically oxygen from the air) to complete the catalytic cycle.[4]
Experimental Protocols
The following are generalized protocols for the N-arylation and O-arylation of nucleophiles with this compound. Optimization of the reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: N-Arylation of an Amine with this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 0.1 - 1.0 equiv)
-
A suitable base (e.g., triethylamine, pyridine, or 2,6-lutidine; 2.0 equiv)[5]
-
Anhydrous solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
To a clean, dry reaction vessel, add this compound, the amine, and copper(II) acetate.
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: O-Arylation of a Phenol with this compound
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 1.0 equiv)
-
A suitable base (e.g., triethylamine or pyridine; 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves (optional)
Procedure:
-
To a reaction vessel, add this compound, the phenol, and copper(II) acetate.
-
If desired, add activated 4 Å molecular sieves to ensure anhydrous conditions.
-
Add anhydrous DCM as the solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, filter the mixture through a pad of celite and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-arylated product.
Workflow for Reaction Optimization
For a new substrate combination, a systematic optimization of the reaction parameters is often necessary to maximize the yield and minimize side products. The following workflow can be employed:
Data Presentation: Representative Chan-Lam Coupling Conditions and Yields
The following tables summarize representative conditions and yields for the Chan-Lam coupling of various substituted arylboronic acids with amines and phenols. This data can serve as a guide for predicting the outcome of the reaction with this compound. The presence of both an electron-donating group (isopropoxy) and an electron-withdrawing group (bromo) on the same aromatic ring may lead to yields that are influenced by a combination of these electronic effects. Generally, arylboronic acids with electron-donating groups tend to give higher yields in Chan-Lam couplings.[6]
Table 1: N-Arylation of Amines with Substituted Phenylboronic Acids
| Entry | Arylboronic Acid | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | RT | 24 | 91 | [5] |
| 2 | 4-Chlorophenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | RT | 24 | 85 | [5] |
| 3 | 3-Methoxyphenylboronic acid | Imidazole | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 82 | [3] |
| 4 | 4-Bromophenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ (4) | K₂CO₃ | MeOH | Reflux | 12 | 75 | [7] |
| 5 | 3,5-Dimethylphenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | RT | 24 | 88 | [5] |
| 6 | p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (100) | DIPEA | DMSO | 120 | 24 | - | [4] |
Table 2: O-Arylation of Phenols with Substituted Phenylboronic Acids
| Entry | Arylboronic Acid | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Phenol | Cu(OAc)₂ (100) | Et₃N | DCM | RT | 72 | 80 | [3] |
| 2 | 4-Methoxyphenylboronic acid | 4-Nitrophenol | Cu(OAc)₂ (100) | Et₃N | DCM | RT | 48 | 95 | [3] |
| 3 | 4-Fluorophenylboronic acid | Phenol | Cu(OAc)₂ (100) | Pyridine | DCM | RT | 72 | 75 | [3] |
| 4 | 3-Cyanophenylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ (100) | Et₃N | DCM | RT | 72 | 65 | [3] |
| 5 | 3,5-Dichlorophenylboronic acid | Phenol | Cu(OAc)₂ (100) | Pyridine | DCM | RT | 72 | 55 | [3] |
Conclusion
The Chan-Lam coupling provides a highly effective and practical method for the N- and O-arylation of a wide range of nucleophiles. For the specific case of this compound, the presented protocols offer a solid starting point for synthetic exploration. The dual electronic nature of the substituents may require some optimization of the reaction conditions to achieve high yields. The provided workflow for optimization and the comparative data from similar substrates will be valuable for researchers in developing efficient syntheses of novel compounds for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 6. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling | MDPI [mdpi.com]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Bromo-5-isopropoxyphenylboronic acid in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery.[1][2][3][4] This approach utilizes small, low molecular weight compounds (fragments) to probe the binding sites of biological targets.[4][5] Fragment hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and selective drug candidates.[2][5]
Boronic acids and their derivatives are a particularly valuable class of fragments.[][7] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with nucleophilic residues like serine or threonine, often found in the active sites of enzymes such as proteases and hydrolases.[][7]
This document provides detailed application notes and protocols for the use of 3-Bromo-5-isopropoxyphenylboronic acid as a fragment in screening campaigns, particularly targeting serine proteases. This fragment combines the reactive boronic acid warhead with a substituted phenyl ring, offering a vector for chemical elaboration. The isopropoxy group can influence lipophilicity and metabolic stability, while the bromo substituent provides a convenient handle for synthetic modifications via cross-coupling reactions.[8][9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. High purity of the fragment is crucial for reproducible screening results.[10]
| Property | Value | Reference |
| CAS Number | 871125-81-4 | [8] |
| Molecular Formula | C₉H₁₂BBrO₃ | [9] |
| Molecular Weight | 258.91 g/mol | [9] |
| Appearance | White to off-white solid | |
| Purity (Typical) | ≥ 97% | [10] |
| Storage Conditions | 2-8°C, under inert gas | [9] |
Application in Fragment-Based Screening
This compound is an ideal candidate for FBDD campaigns targeting enzymes with a serine in the active site, such as serine proteases. The boronic acid can form a tetrahedral intermediate with the catalytic serine, leading to reversible inhibition.
General Screening Workflow
A typical workflow for screening this compound as part of a fragment library is depicted below. This process involves primary screening to identify hits, followed by validation and characterization to confirm binding and determine affinity.
Experimental Protocols
The following are detailed protocols for screening and validating this compound against a hypothetical serine protease target.
Protocol 1: Primary Screening using Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed NMR technique used to identify binders from a mixture of compounds.[11][12]
Materials:
-
Target Protein (e.g., Serine Protease)
-
This compound
-
NMR Buffer: 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, in 99.9% D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a 20 µM solution of the target protein in the NMR buffer.
-
Prepare a 1 M stock solution of this compound in d₆-DMSO.
-
Create a fragment cocktail containing this compound and other fragments, with each fragment at a final concentration of 200 µM in the NMR buffer. The final DMSO concentration should not exceed 1%.
-
-
NMR Acquisition:
-
Acquire a reference ¹H NMR spectrum of the fragment cocktail.
-
Add the target protein to the fragment cocktail to a final concentration of 10-20 µM.
-
Acquire an STD NMR spectrum. The experiment involves selective saturation of protein resonances followed by monitoring the transfer of this saturation to the binding fragments.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the difference spectrum.
-
Signals present in the difference spectrum indicate that the corresponding fragment is binding to the target protein.
-
Protocol 2: Hit Validation using a Biochemical Inhibition Assay
This protocol aims to confirm that the binding of the fragment translates to functional inhibition of the enzyme.
Materials:
-
Target Serine Protease
-
Fluorogenic peptide substrate for the protease
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20
-
384-well assay plates
-
Plate reader capable of fluorescence measurements
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted compound to the wells of the 384-well plate.
-
Add 10 µL of the target protease (e.g., at 2x final concentration) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (at 4x final concentration).
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percent inhibition for each concentration of the fragment relative to a DMSO control.
-
If sufficient inhibition is observed, determine the IC₅₀ value by fitting the dose-response curve.
-
Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Target Protein
-
This compound
-
ITC Buffer: 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Typically, the protein concentration in the cell is in the range of 10-50 µM, and the fragment concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Hypothetical Data Presentation
The following tables represent plausible data that could be obtained from the described experiments for a successful fragment hit.
Table 1: Summary of Screening and Validation Results
| Assay | Parameter | Result for this compound |
| STD NMR | Binding Observed | Yes |
| Biochemical Assay | IC₅₀ | 850 µM |
| Ligand Efficiency (LE) | LE | 0.32 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of heavy atoms.
Table 2: Thermodynamic Profile from ITC
| Parameter | Value |
| Binding Affinity (Kd) | 720 µM |
| Stoichiometry (n) | 0.98 |
| Enthalpy (ΔH) | -4.2 kcal/mol |
| Entropy (-TΔS) | -3.8 kcal/mol |
Hit Optimization Strategy
Once this compound is confirmed as a binder, its structure can be elaborated to improve potency.
The bromine atom serves as a key site for chemical elaboration using reactions like the Suzuki-Miyaura cross-coupling.[8][9] This allows for the introduction of various aryl or heteroaryl groups to explore interactions with adjacent pockets in the protein binding site, thereby increasing affinity and selectivity.
Conclusion
This compound represents a valuable tool in fragment-based screening campaigns, particularly for enzyme targets amenable to covalent modification. Its boronic acid functional group provides a reactive anchor, while its substituted aromatic ring offers clear vectors for synthetic elaboration. The protocols and strategies outlined in this document provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 871125-81-4 [benchchem.com]
- 9. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-isopropoxyphenylboronic Acid with Aryl Halides
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-isopropoxyphenylboronic acid with a variety of aryl halides. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] This document outlines the reaction principles, provides detailed step-by-step protocols for coupling with aryl halides bearing electron-donating, electron-withdrawing, and heteroaromatic substituents, and discusses key considerations for reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of this compound in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[2] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.
This compound is a particularly valuable reagent in this class. The isopropoxy group enhances its solubility in common organic solvents, facilitating smoother reaction profiles.[1] Furthermore, the presence of both a boronic acid and a bromo substituent on the same molecule makes it a bifunctional building block. The boronic acid moiety readily participates in the primary Suzuki-Miyaura coupling, while the bromo group can serve as a handle for subsequent downstream functionalization, allowing for the construction of highly complex and diverse molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting materials is crucial for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 871125-81-4 | [1] |
| Molecular Formula | C₉H₁₂BBrO₃ | [1] |
| Molecular Weight | 258.91 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 377.9°C at 760 mmHg | [1] |
| Density | 1.47 g/cm³ | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A simplified representation of the key steps is provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
General Experimental Workflow
A typical workflow for the Suzuki-Miyaura coupling of this compound is depicted below.
References
Strategic Solvent Selection for Reactions Involving 3-Bromo-5-isopropoxyphenylboronic Acid: An Application Note and Protocol Guide
Abstract
3-Bromo-5-isopropoxyphenylboronic acid is a key building block in contemporary organic synthesis, prized for its role in constructing complex biaryl structures prevalent in pharmaceutical and materials science applications. The success of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is critically dependent on the judicious selection of the solvent system. This guide provides an in-depth analysis of solvent systems tailored for reactions involving this versatile reagent, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound serves as a cornerstone in the synthesis of intricate molecular architectures. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[1] The molecule's structure, featuring a reactive boronic acid group, a bromine atom for further functionalization, and an isopropoxy moiety, makes it a highly adaptable reagent. The isopropoxy group, in particular, enhances the compound's solubility and reactivity in a range of organic solvents, facilitating smoother and more efficient reactions.[2]
The choice of solvent is a paramount consideration in any reaction involving this boronic acid. It directly influences reaction kinetics, product yield, and purity by governing the solubility of reactants, the stability of the catalytic species, and the overall reaction pathway.
Physicochemical Properties and Solvent Considerations
While extensive experimental data on the specific solubility of this compound is not widely published, general principles for arylboronic acids and qualitative information provide a strong basis for solvent selection.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871125-81-4 | [4] |
| Molecular Formula | C₉H₁₂BBrO₃ | [2] |
| Molecular Weight | 258.91 g/mol | [2] |
| Boiling Point | 377.9°C at 760 mmHg | [2] |
| Density | 1.47 g/cm³ | [2] |
| Storage | 2-8°C, under inert gas | [2][5] |
A study on phenylboronic acid and its esters indicates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] The presence of the isopropoxy group in this compound is expected to enhance its solubility in organic solvents compared to simpler arylboronic acids.[2]
Recommended Solvent Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most common application for this compound. The optimal solvent system is contingent on the coupling partner, the base, and the desired reaction temperature.
Table 2: Recommended Solvent Systems for Suzuki-Miyaura Coupling
| Coupling Partner | Recommended Solvent System(s) | Typical Base(s) | Rationale |
| Aryl/Heteroaryl Bromides & Iodides | Toluene/Water, Dioxane/Water, THF/Water | K₂CO₃, Cs₂CO₃ | These biphasic systems effectively dissolve both the organic substrates and the inorganic base. Water often accelerates the transmetalation step. |
| Aryl/Heteroaryl Chlorides & Triflates | Dioxane/Water, 2-MeTHF/Water | K₃PO₄, K₂CO₃ | Higher boiling point ethereal solvents are suitable for less reactive electrophiles that require elevated temperatures. |
| Electron-Deficient Aryl Halides | DMF, DMAc | K₂CO₃, Na₂CO₃ | Polar aprotic solvents can enhance the solubility of all components and may increase reaction rates. Caution is advised at high temperatures due to potential solvent decomposition. |
| Scale-Up/Green Chemistry | 2-MeTHF/Water, CPME/Water, Ethanol/Water | K₃PO₄, K₂CO₃ | These solvents are considered more environmentally benign alternatives to traditional options like dioxane and THF. |
Experimental Workflow and Protocols
A systematic approach is crucial for achieving reproducible results in Suzuki-Miyaura coupling reactions.
General Experimental Workflow
The following diagram outlines the key stages of a typical Suzuki-Miyaura coupling reaction.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Dioxane (5 mL per mmol of boronic acid)
-
Water (1 mL per mmol of boronic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed dioxane and water via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Considerations and Side Reactions
A successful Suzuki-Miyaura coupling hinges on a delicate balance of catalytic steps. The solvent plays a crucial role in each of these.
The Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Common Side Reactions
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This is more prevalent in highly protic solvents or at elevated temperatures. While some water is often beneficial, excess can promote this side reaction.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by ensuring an oxygen-free environment and efficient stirring.
-
Dehalogenation: The reduction of the aryl halide starting material. This can occur if the catalytic cycle is interrupted.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poorly soluble base | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Switch to a more soluble base (e.g., K₃PO₄) or a different solvent system. |
| Significant Protodeboronation | - High reaction temperature- Excess water in the solvent system | - Reduce the reaction temperature.- Use a minimal amount of water or consider anhydrous conditions with a suitable base. |
| Formation of Byproducts | - Oxygen contamination leading to homocoupling- Inefficient transmetalation | - Maintain a strict inert atmosphere.- Ensure the base is adequately dissolved and active. |
Conclusion
The successful application of this compound in organic synthesis is inextricably linked to the astute choice of the solvent system. By carefully considering the solubility and stability of all reaction components, and by understanding the mechanistic nuances of the Suzuki-Miyaura coupling, researchers can optimize their synthetic strategies to achieve high yields of desired products. The protocols and guidelines presented herein offer a solid foundation for the effective use of this valuable synthetic intermediate.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These motifs are prevalent in a vast array of medicinally important compounds and advanced materials. The incorporation of microwave irradiation has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1] This is particularly advantageous in drug discovery and development, where rapid synthesis and diversification of compound libraries are crucial.
3-Bromo-5-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry. The isopropoxy group can enhance solubility and metabolic stability, while the boronic acid and bromo functionalities provide orthogonal handles for sequential cross-coupling reactions, allowing for the synthesis of complex, three-dimensional molecules. This document provides detailed protocols and application notes for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates significantly, reducing synthesis times from hours to mere minutes.[1]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
Protocol 1: General Microwave-Assisted Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, DMF/water 4:1, or ethanol/water 1:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and base (e.g., K₂CO₃, 1.5 mmol).
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling with a More Active Catalyst System for Challenging Substrates
For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, a more active catalyst system may be required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a dry microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol), ligand (e.g., SPhos, 0.02 mmol), and base (e.g., K₃PO₄, 1.5 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions of various aryl halides with arylboronic acids, which can be used as a guide for optimizing the reaction with this compound.
Table 1: Optimization of Reaction Conditions for a Model Microwave-Assisted Suzuki Coupling [1][2][3]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 20 | 85 |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 20 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 95 |
| 4 | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 120 | 30 | 98 |
| 5 | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (3) | Toluene | 110 | 40 | 96 |
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling [1][2][3]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 120°C, 15 min | 94 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O, 130°C, 10 min | 96 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane, 110°C, 30 min | 91 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄ | Toluene, 140°C, 45 min | 88 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O, 120°C, 10 min | 97 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
The following diagram illustrates a typical experimental workflow for performing a microwave-assisted Suzuki coupling reaction.
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 3-Bromo-5-isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-5-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Suzuki reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings, especially with sterically hindered or electron-rich substrates like this compound, can arise from several factors.[1] A systematic approach to optimization is crucial.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is the most critical factor.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the aryl bromide and accelerates the reductive elimination step.[1] For particularly challenging couplings, specialized ligands might be necessary.[1]
-
-
Base Selection: The base activates the boronic acid for transmetalation and its choice can significantly impact the reaction rate and yield.[1]
-
Recommendation: A moderately strong base is often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are good starting points.[1] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Choice: The solvent system is critical for dissolving the reactants and facilitating the reaction.
-
Reaction Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve the rate.[3] However, be aware that higher temperatures can also lead to substrate degradation.[3]
-
Degassing: Oxygen can deactivate the palladium catalyst.
-
Recommendation: Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Issue 2: Presence of Significant Side Products
Q: I am observing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a significant challenge, especially with electron-rich boronic acids.
-
Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules.
-
Mitigation:
-
Rigorous exclusion of oxygen from the reaction mixture is crucial and can be achieved by subsurface sparging with nitrogen.[4][5]
-
The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, which is implicated in homocoupling.[4][5]
-
Using bulky ligands can also help prevent homocoupling.[6]
-
-
-
Dehalogenation: The aryl bromide starting material can be reduced, replacing the bromine with a hydrogen atom.
-
Mitigation: This can occur if the palladium complex abstracts a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent.[7] Careful selection of the base and solvent can help minimize this side reaction.
-
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my product from unreacted starting materials and reaction byproducts?
A: Purification can be challenging due to the similar polarities of the product and impurities.
Purification Strategies:
-
Removal of Boronic Acid Impurities:
-
Acid-Base Extraction: Boronic acids are acidic and can be removed by washing the organic layer with an aqueous base (e.g., 1-2 M NaOH).[8] The desired product should remain in the organic layer, while the boronic acid is extracted into the aqueous phase. Subsequent acidification of the aqueous layer would allow for the recovery of the boronic acid if needed.[8]
-
Sorbitol Extraction: A sorbitol extraction can be used to pull the free boronic acid into the aqueous layer.[9]
-
-
Chromatography:
-
Column Chromatography: If extraction methods are insufficient, column chromatography is the next step. A solvent system of dichloromethane and methanol (e.g., 10:1 or 5:1 ratio) may be effective for polar compounds.[8]
-
Reverse-Phase Chromatography (C18): For very polar compounds that are difficult to separate on normal-phase silica, reverse-phase chromatography can be a viable alternative.[9]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this type of reaction? A1: Catalyst loading can range from 0.5 to 5 mol%.[3][10] It is recommended to start with a lower loading (e.g., 1-2 mol%) and increase it if the reaction is slow.[10]
Q2: Should I use a boronic acid or a boronic ester? A2: Boronic acids are generally more reactive than boronic esters.[11] However, boronic esters, such as pinacol esters, are more stable and less prone to side reactions like protodeboronation.[3] If you are experiencing issues with boronic acid instability, switching to a boronic ester is a good strategy.
Q3: How critical is the purity of the starting materials and reagents? A3: The purity of all reactants and the quality of the solvent are very important. Impurities in the starting materials can interfere with the catalytic cycle. Ensure that the boronic acid is pure and that the solvents are anhydrous and properly degassed.
Q4: Can microwave irradiation be used to improve the reaction? A4: Yes, microwave irradiation can often accelerate the reaction and improve yields, especially for sluggish couplings.[2] It allows for rapid heating to higher temperatures.
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki Coupling Yield
| Entry | Palladium Precursor (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 60 |
| 2 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 18 |
| 3 | Pd₂(dba)₃ (2) | SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 92 |
| 5 | Pd₂(dba)₃ (2) | RuPhos | Cs₂CO₃ (2) | THF/H₂O | 80 | 16 | 88 |
| 6 | Pd₂(dba)₃ (2) | SPhos | t-BuOK (3) | Dioxane | 100 | 6 | >95 |
Note: Yields are representative for a generic Suzuki coupling with a sterically hindered aryl bromide and may vary for this compound.
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This protocol is a starting point and should be optimized for the specific coupling partner.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.[3]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. researchgate.net [researchgate.net]
Preventing protodeboronation of 3-Bromo-5-isopropoxyphenylboronic acid
Welcome to the technical support resource for 3-Bromo-5-isopropoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process scientists to troubleshoot and prevent the common side reaction of protodeboronation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura cross-coupling reaction, this process consumes your starting material, this compound, converting it into 1-bromo-3-isopropoxybenzene. This directly reduces the yield of your desired biaryl product and introduces a significant impurity that can complicate purification.[2][3]
Q2: Why is this compound particularly susceptible to protodeboronation?
A: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the electronic properties of the aromatic ring.[4][5] The isopropoxy group on the phenyl ring is a strong electron-donating group (EDG). This increases the electron density on the aromatic ring, making the carbon atom attached to the boron (the ipso-carbon) more nucleophilic and thus more susceptible to protonolysis (attack by a proton source).[4][5][6] While both electron-donating and electron-withdrawing groups can undergo protodeboronation, EDGs often accelerate the process, particularly under acidic or certain basic conditions.[4][6]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A: The most direct way to identify protodeboronation is to analyze your crude reaction mixture for the presence of the byproduct, 1-bromo-3-isopropoxybenzene. Standard analytical techniques are highly effective for this:
-
LC-MS or GC-MS: Look for a mass peak corresponding to the molecular weight of 1-bromo-3-isopropoxybenzene.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum will show a distinct signal pattern for the byproduct, which will differ from your starting material and desired product.
The presence of this byproduct, coupled with a lower-than-expected yield of the desired coupled product and potentially unreacted aryl halide, is a strong indicator that protodeboronation is a competing pathway.[2]
Troubleshooting Guide: Pinpointing the Cause
Protodeboronation is rarely caused by a single factor but rather a combination of reaction parameters. Use this section to diagnose your experiment.
Q4: My yields are inconsistent and I see the protodeboronated byproduct. What are the most likely causes?
A: The primary factors that promote protodeboronation are related to the reaction environment, specifically the interplay between the base, solvent, and temperature.[2]
-
Aggressive Basic Conditions: While a base is required for the transmetalation step in the Suzuki-Miyaura catalytic cycle, its presence is a double-edged sword.[7] Strong bases (e.g., NaOH, KOH) and high pH environments (typically pH > 10) significantly accelerate base-catalyzed protodeboronation by forming the more reactive boronate anion ([ArB(OH)₃]⁻).[1][8][9][10]
-
Presence of a Proton Source (Water): The "proto" in protodeboronation refers to a proton. Water is the most common proton source in Suzuki reactions.[11] While many protocols use aqueous/organic solvent mixtures, excessive water can be detrimental.
-
High Temperatures & Long Reaction Times: Elevated temperatures increase the rate of most chemical reactions, including protodeboronation.[5][11] If the desired cross-coupling reaction is sluggish, the extended reaction time at high temperature gives the competing protodeboronation pathway more opportunity to occur.[11]
-
Inefficient Catalyst Turnover: If the palladium catalyst is not efficient, the concentration of the active boronic acid remains high for longer, allowing the slower background protodeboronation reaction to compete more effectively with the desired, faster catalytic coupling cycle.[1][12]
Below is a diagram illustrating the competition between the productive Suzuki-Miyaura pathway and the undesired protodeboronation side reaction.
Caption: Competing pathways for the boronic acid starting material.
Prevention Strategies & Protocols
Mitigating protodeboronation requires a multi-faceted approach focused on optimizing reaction conditions to favor the Suzuki-Miyaura coupling over the decomposition pathway.
Q5: What specific experimental conditions should I use to minimize protodeboronation for a Suzuki-Miyaura reaction?
A: The core strategy is to accelerate the desired cross-coupling so significantly that it outpaces protodeboronation. This is achieved through careful selection of the base, solvent, temperature, and catalyst.
Recommended vs. Not Recommended Conditions
| Parameter | Recommended for Minimizing Protodeboronation | Conditions to Avoid | Rationale |
| Base | Milder inorganic bases: K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong bases: NaOH, KOH, NaOtBu | Milder bases are sufficient to promote transmetalation without creating an excessively high pH that accelerates protodeboronation.[9][11] |
| Temperature | Lowest effective temperature (e.g., 40-80 °C ) | High temperatures (>100 °C) for prolonged periods | Lowering the temperature disproportionately slows the uncatalyzed protodeboronation reaction compared to the Pd-catalyzed coupling.[5][11] |
| Solvent | Anhydrous solvents (Dioxane, Toluene, THF ) or systems with minimal water | High concentrations of water or protic solvents | Minimizing the primary proton source directly inhibits the protodeboronation mechanism.[11] |
| Catalyst | High-activity catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf) ) or modern precatalysts | Inefficient or poisoned catalysts | A fast and efficient catalyst ensures the boronic acid is consumed in the desired cycle before it can decompose.[1][12] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a robust starting point for coupling this compound.
1. Reagent Preparation & Handling:
-
Ensure this compound is pure and dry. Impurities or adhered moisture can be detrimental.[13][14][15] Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[16]
-
Use anhydrous, degassed solvents. Sparge your chosen solvent (e.g., Dioxane) with Argon or Nitrogen for at least 30 minutes before use to remove dissolved oxygen and water.
2. Reaction Assembly:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed anhydrous solvent (e.g., Dioxane) to achieve the desired concentration (typically 0.1 M).
3. Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., every hour).
-
Crucially, do not let the reaction run for an unnecessarily long time. Once the starting aryl halide is consumed, proceed immediately to workup.
4. Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Caption: Recommended workflow for minimizing protodeboronation.
Q6: I've optimized my conditions but still face significant protodeboronation. What is a more advanced strategy?
A: When an arylboronic acid is exceptionally unstable, the most effective strategy is to avoid having a high concentration of it present in the reaction mixture at any given time. This is achieved by using a "slow-release" protecting group strategy, with N-methyliminodiacetic acid (MIDA) boronate esters being a prime example.[1][3]
The MIDA Ester Strategy:
-
Protection: The boronic acid is first converted to its MIDA boronate ester. This derivative is significantly more stable than the free boronic acid and is unreactive in the Suzuki-Miyaura coupling under anhydrous conditions.[3]
-
Slow Release: During the coupling reaction, a mild aqueous base slowly hydrolyzes the MIDA ester back to the free boronic acid.
-
Immediate Consumption: This newly released boronic acid is present at a very low concentration and is immediately consumed by the fast, Pd-catalyzed cross-coupling reaction.
This elegant approach keeps the steady-state concentration of the unstable boronic acid extremely low, effectively shutting down the competing protodeboronation pathway.[12]
Caption: The "slow-release" mechanism of MIDA boronate esters.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impurities in Arylboronic Esters Induce Persistent Afterglow. | Semantic Scholar [semanticscholar.org]
- 16. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
Technical Support Center: 3-Bromo-5-isopropoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-isopropoxyphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Common Side Products
The two most common side products observed in reactions involving this compound are the result of protodeboronation and homocoupling . Understanding the factors that promote these side reactions is key to minimizing their formation and maximizing the yield of the desired cross-coupled product.
Issue 1: Formation of 1-Bromo-3-isopropoxybenzene (Protodeboronation Product)
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the loss of the boronic acid functionality.[1] This is a common undesired side reaction in Suzuki-Miyaura couplings.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Protic Solvents (e.g., water, alcohols) | While often necessary for dissolving the base, excess water can be the proton source for protodeboronation. Minimize the amount of water or use anhydrous solvents if compatible with the reaction conditions. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of protodeboronation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Strong Basic Conditions | The pH of the reaction mixture is a critical factor.[1] Strong bases can promote the formation of boronate species that may be more susceptible to protodeboronation. Consider using a weaker base (e.g., K₂CO₃, CsF) or carefully controlling the stoichiometry of a stronger base. |
| Prolonged Reaction Times | Extended exposure to reaction conditions can lead to increased degradation of the boronic acid. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Inefficient Transmetalation | If the transmetalation step in the catalytic cycle is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of protodeboronation. Ensure the palladium catalyst is active and the ligand is appropriate for the substrate. |
Quantitative Data on Protodeboronation for a Structurally Similar Compound:
| Reaction Time (min) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| 60 | 42 | 9 |
| 120 | 40 | 13 |
Data adapted from a study on a related ortho-substituted phenylboronic acid and should be considered as indicative.[2][3][4]
Issue 2: Formation of 3,3'-Diisopropoxy-5,5'-dibromobiphenyl (Homocoupling Product)
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
| Inefficient Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the palladium catalyst may preferentially react with the boronic acid. Ensure the aryl halide is sufficiently reactive and the catalyst system is appropriate. |
| High Catalyst Loading | In some cases, higher concentrations of the palladium catalyst can lead to an increased rate of homocoupling. Consider reducing the catalyst loading. |
| Choice of Base | The base can influence the rate of homocoupling. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for minimizing this side product. |
Quantitative Data on Homocoupling for a Structurally Similar Compound:
The following table illustrates the effect of different bases on the yield of the desired cross-coupled product versus the homocoupling byproduct for the reaction of a substituted aryl bromide with an arylboronic acid.
| Base | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| K₃PO₄ | 85 | <5 |
| K₂CO₃ | 72 | 15 |
| Cs₂CO₃ | 91 | <5 |
| Na₂CO₃ | 65 | 20 |
This data is representative and compiled from general findings in Suzuki-Miyaura reactions. Actual yields will be substrate-dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a degassed mixture of Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?
A1: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium catalyst.
Q2: How can I tell if protodeboronation or homocoupling is occurring in my reaction?
A2: The most effective way to identify side products is through analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy of the crude reaction mixture. The protodeboronation product (1-bromo-3-isopropoxybenzene) will have a molecular weight corresponding to the starting boronic acid minus the B(OH)₂ group plus a hydrogen atom. The homocoupling product (3,3'-diisopropoxy-5,5'-dibromobiphenyl) will have a molecular weight that is double that of the deboronated starting material, minus two hydrogen atoms.
Q3: Can the isopropoxy group on the phenyl ring influence the reaction?
A3: Yes, the isopropoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can make the boronic acid more nucleophilic and potentially accelerate the transmetalation step. However, it can also make the boronic acid more susceptible to protodeboronation under certain conditions.
Q4: Are there alternatives to boronic acids that might be less prone to these side reactions?
A4: Yes, boronate esters (e.g., pinacol esters) or trifluoroborate salts are often more stable alternatives to boronic acids and can be less susceptible to protodeboronation.[1] They can be used in Suzuki-Miyaura reactions under similar conditions.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reaction pathways.
Caption: Catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions: protodeboronation and homocoupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-isopropoxyphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurity to consider is the corresponding boroxine, which is a trimeric anhydride formed through the dehydration of the boronic acid.[1] The presence of boroxines can affect the stoichiometry of subsequent reactions, such as Suzuki-Miyaura coupling, leading to inconsistent results.[1] Other potential impurities include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents.[1]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available samples of this compound typically exhibit high purity, often exceeding 97% as determined by HPLC.[1][2] However, for synthesized batches, rigorous analytical testing is crucial to confirm purity.[1]
Q3: Can this compound be purified by column chromatography on silica gel?
A3: While possible, purification of boronic acids on standard silica gel can be challenging.[3] Boronic acids have a tendency to adhere to or be degraded by the acidic silica gel.[3] This can lead to streaking on TLC plates, poor separation, and decomposition of the product.[3][4] Alternative techniques or modified stationary phases are often recommended.
Q4: Are there alternative methods to silica gel column chromatography for purification?
A4: Yes, several alternatives can be more effective. Reverse-phase chromatography (e.g., using a C18 column) is a common alternative.[3] Another approach is to derivatize the boronic acid to form a more stable compound, such as a diethanolamine adduct, which can sometimes be purified by crystallization and then converted back to the free boronic acid.[3][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Decomposition on silica gel during column chromatography. | - Minimize contact time with silica by using flash chromatography. - Consider using a less acidic stationary phase like neutral alumina or Florisil.[6] - Opt for purification by recrystallization or reverse-phase chromatography. |
| Streaking on TLC plate | The compound is too polar or acidic for the mobile phase. | - Add a small amount of a polar solvent like methanol to the eluent. - Add a modifier such as acetic acid or triethylamine to the mobile phase to improve the spot shape.[4] |
| Product appears as a smear or oil after column chromatography | The compound may have oiled out or co-eluted with impurities. | - Try recrystallization from a suitable solvent system. - If the product is an oil, trituration with a non-polar solvent like hexane may induce solidification. |
| Inconsistent results in subsequent reactions (e.g., Suzuki coupling) | Presence of boroxine impurities. | - Before use, the boronic acid can be dried under high vacuum to remove water and minimize boroxine formation. - Consider converting the boronic acid to its potassium trifluoroborate salt, which is more stable and less prone to dehydration. |
| Difficulty in achieving high purity (>98%) | Presence of closely related impurities. | - High-Performance Liquid Chromatography (HPLC) on a preparative scale may be necessary for achieving very high purity. - Recrystallization from a carefully selected solvent system can be effective in removing minor impurities. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a structurally similar compound and can be used to assess the purity of this compound.[1]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | Start with 20% B, linearly increase to 80% B over 15 minutes. Hold at 80% B for 5 minutes. Return to 20% B over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the boronic acid in 1 mL of an acetonitrile/water mixture. |
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid arylboronic acids.[7]
General Procedure:
-
Solvent Selection: Empirically determine a suitable solvent or solvent mixture. A good solvent will dissolve the crude product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[7] Common solvents for arylboronic acids include mixtures of an organic solvent (e.g., ethanol, acetonitrile, or ethyl acetate) and water.[7][8]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion in Suzuki coupling of 3-Bromo-5-isopropoxyphenylboronic acid
Topic: Troubleshooting Low Conversion in Suzuki Coupling of 3-Bromo-5-isopropoxyphenylboronic acid
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound and similar sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in the Suzuki coupling of this compound?
A1: Low conversion with this substrate typically stems from a combination of factors related to its structure. The primary issues include inadequate catalyst activity for a sterically hindered substrate, suboptimal base or solvent selection, and degradation of the boronic acid through side reactions. The isopropoxy group, while not extremely bulky, can influence the electronic properties and steric environment of the boronic acid, necessitating careful optimization of reaction conditions.
Q2: My standard catalyst, Pd(PPh₃)₄, is giving low yields. What should I try instead?
A2: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically hindered or electronically deactivated substrates.[1] The most critical factor for improving yields is the selection of a more robust catalyst system. Employing bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Q3: How does the choice of base impact the reaction, and which one should I use?
A3: The base is critical as it activates the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[3][4][5] For sterically demanding couplings, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If conversion remains low, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2][6] The base must be finely powdered and anhydrous, as its solubility and strength can significantly affect the reaction rate.[7]
Q4: I suspect my boronic acid is degrading during the reaction. What are the likely side reactions and how can they be minimized?
A4: Boronic acids are susceptible to several side reactions that consume starting material and lower the yield of the desired product. The two most common are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by moisture or high temperatures.[8][9] Heteroaryl boronic acids are particularly prone to this.[9]
-
Homocoupling: This is the undesired coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[9][10] This reaction is primarily caused by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that promotes homocoupling.[10][11][12]
To minimize these side reactions, ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen), use thoroughly degassed solvents, and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can release the boronic acid slowly under the reaction conditions.[7][13]
Q5: What is the best approach for selecting a solvent and reaction temperature?
A5: The solvent must dissolve the reactants, and its choice can influence reaction selectivity and rate.[7][14] Common solvents for Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to help dissolve inorganic bases.[7][9] It is crucial to thoroughly degas the solvent to remove oxygen.[15] Regarding temperature, while heating (e.g., 80-100 °C) is often required, excessively high temperatures can lead to catalyst decomposition and increase the rate of protodeboronation.[15] If you suspect catalyst deactivation, running the reaction at a lower temperature for a longer duration may improve the outcome.
Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and resolving issues with low conversion.
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction and lead to low conversion.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Data Presentation: Parameter Optimization
Table 1: Catalyst and Ligand Selection Guide for Hindered Substrates
| Catalyst System | Ligand Type | Advantages | Considerations & Potential Issues |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, easy to handle. | Often ineffective for hindered substrates; can lead to low yields.[1] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | High activity for hindered substrates, promotes fast reaction rates. | Air-sensitive ligand, requires inert atmosphere handling.[16] |
| Pd(OAc)₂ / XPhos | Bulky Biarylphosphine | Excellent for electron-rich and hindered aryl chlorides/bromides. | Air-sensitive ligand, higher cost. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Good general catalyst, often improves yields over Pd(PPh₃)₄.[17] | May not be as effective as bulky monophosphine ligands for extremely hindered cases. |
| Pd-NHC Complexes | N-Heterocyclic Carbene | High thermal stability and activity, excellent for tetra-ortho-substituted biaryls.[2] | Pre-catalyst synthesis may be required; can be more expensive. |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System (Degassed) | Temperature | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 5:1) | 80-100 °C | A robust, general-purpose system for many Suzuki couplings.[7] |
| Cs₂CO₃ | Toluene / H₂O (e.g., 5:1) | 90-110 °C | Highly effective base, often provides higher yields but is more costly. |
| K₂CO₃ | DME / H₂O (e.g., 4:1) | 80-90 °C | A common and cost-effective choice, but may be less effective for challenging substrates.[17] |
| KOtBu | Anhydrous Dioxane or THF | 60-80 °C | A strong base for very difficult couplings; use with caution as it can promote side reactions.[2][18] |
Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific coupling partners is highly recommended. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a starting point for the coupling of this compound with a generic aryl halide.
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane and 1 mL of H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the allotted time (e.g., 2-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Effect of temperature on 3-Bromo-5-isopropoxyphenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-isopropoxyphenylboronic acid. The following information addresses common issues related to the effect of temperature on the reactivity and stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere.[1] Proper storage is crucial as arylboronic acids can degrade over time, which may affect their reactivity in coupling reactions.[2]
Q2: How does temperature affect the stability of this compound in solution?
A2: Elevated temperatures can accelerate the decomposition of arylboronic acids in solution. The two primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and the formation of boroxines (anhydrides).[3][4][5] The rate of these decomposition reactions is highly dependent on the solvent, pH, and the presence of water. For instance, in aqueous solutions, protodeboronation can be a significant side reaction, and its rate generally increases with temperature.[4]
Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could temperature be the issue?
A3: Yes, temperature is a critical parameter in Suzuki-Miyaura coupling reactions.[6] Low yields can result from either insufficient temperature, leading to slow reaction rates, or excessive temperature, which can cause decomposition of the boronic acid or the catalyst.[2][7] The optimal temperature depends on the specific substrates, catalyst system, and solvent being used. It is often necessary to perform temperature optimization studies for your particular reaction.[8][9]
Q4: What are the signs of thermal decomposition of this compound?
A4: Visual signs of decomposition in the solid state are not always apparent. However, in solution, thermal decomposition can lead to the formation of byproducts that may be observable by TLC, LC-MS, or GC-MS analysis of your reaction mixture. A common byproduct of decomposition is 1-bromo-3-isopropoxybenzene, resulting from protodeboronation.[3][4] If you suspect degradation, it is advisable to use a fresh batch of the boronic acid or to re-purify the existing stock.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Reaction
If you are observing low or no conversion of your starting materials, temperature could be a key factor.
Illustrative Data on Temperature Effect on Yield:
The following table provides an example of how temperature can influence the yield of a typical Suzuki-Miyaura reaction with this compound. Note that this is illustrative data and optimal conditions may vary.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 50 | 12 | 25 | Incomplete conversion of starting materials. |
| 80 | 6 | 85 | Good conversion, minimal side products. |
| 110 | 4 | 70 | Increased formation of protodeboronation byproduct. |
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your reaction is being heated to the target temperature. Use a calibrated thermometer or temperature probe.
-
Gradually Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 50-60 °C), incrementally increase the temperature in 10-20 °C intervals.[6] Many Suzuki couplings are run at elevated temperatures, often in the range of 80-110 °C.[2]
-
Monitor for Decomposition: While increasing the temperature, monitor the reaction for the appearance of decomposition products, such as the protodeboronated arene (1-bromo-3-isopropoxybenzene).
-
Consider a Different Solvent: If higher temperatures are required, ensure your solvent has an appropriate boiling point. Solvents like dioxane, toluene, or DMF are commonly used for higher temperature Suzuki reactions.[10]
Problem 2: Significant Formation of Protodeboronation Byproduct
The presence of 1-bromo-3-isopropoxybenzene as a major byproduct suggests that the boronic acid is degrading.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can significantly accelerate protodeboronation.[7] Try running the reaction at a lower temperature for a longer period.
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, it can be a source of protons for the protodeboronation reaction.[3][4] Ensure your solvents and reagents are dry.
-
Optimize the Base: The choice of base can influence the rate of protodeboronation. A weaker base or different base/solvent combination might be beneficial.[2]
-
Use a Boronic Ester: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate decomposition issues.
Experimental Protocols
General Protocol for a Temperature Optimization Study in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of this compound with an aryl halide.
Reagents and Equipment:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., dioxane/water, toluene, DMF)
-
Reaction vials or flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Setup Parallel Reactions: In separate reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.02-0.05 equiv).
-
Add Solvent: To each vial, add the degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Inert Atmosphere: Purge each vial with an inert gas and seal.
-
Set Temperatures: Place each vial in a pre-heated heating block or oil bath at different temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor Reactions: Stir the reactions at their respective temperatures and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analyze Results: After a set time (e.g., 6 hours), or when the reaction at one of the temperatures appears complete, cool all reactions to room temperature. Analyze the crude reaction mixtures to determine the conversion and the formation of any byproducts.
-
Workup and Purification: Once the optimal temperature is identified, the reaction can be scaled up. A typical workup involves diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product is then purified by column chromatography.[2]
Visualizations
References
- 1. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Challenging Suzuki Couplings with 3-Bromo-5-isopropoxyphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-isopropoxyphenylboronic acid. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues and guide you toward successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with substrates like this compound often stem from a few critical factors. The isopropoxy group is electron-donating, which can make the aryl bromide less reactive towards oxidative addition. Additionally, steric hindrance can play a role. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Precursor and Ligand): This is the most crucial aspect. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] We strongly recommend using a more robust system.
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.
-
Solvent System: The solvent can influence reaction rates and solubility of reagents.
-
Reaction Temperature: Inadequate temperature may lead to slow or stalled reactions.
-
Reagent Quality and Inert Atmosphere: Degradation of the boronic acid or the presence of oxygen can be detrimental.
Q2: Which type of ligand is most effective for the Suzuki coupling of this compound?
A2: For challenging substrates that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended.[1] These ligands promote the formation of a reactive monoligated palladium(0) species, which facilitates the difficult oxidative addition and reductive elimination steps.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for coupling hindered substrates.[1]
-
Specialized Ligands: For particularly challenging couplings, ligands like BI-DIME and AntPhos have shown high efficacy.
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high performance, even with highly substituted biaryls.
Q3: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1] Here are several strategies to minimize it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired coupling reaction.
-
Faster Reaction Rate: Optimizing the reaction conditions (ligand, temperature) to accelerate the Suzuki coupling can help it outcompete the slower protodeboronation side reaction.
Q4: What are the recommended bases and solvents for this type of Suzuki coupling?
A4: The choice of base and solvent are often interconnected.
-
Bases: Moderately strong inorganic bases are generally a good choice.
-
Potassium Phosphate (K₃PO₄): Often effective and a good first choice.
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base for challenging couplings.
-
Potassium tert-butoxide (t-BuOK): A very strong base that may be necessary for highly hindered systems.[1]
-
-
Solvents:
-
Toluene, Dioxane, or THF: These are common and effective solvents for Suzuki couplings.
-
Aqueous Mixtures: A small amount of water can sometimes be beneficial when using phosphate or carbonate bases, though it can also promote protodeboronation.[1] A common solvent system is a 10:1 mixture of an organic solvent and water.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective catalyst system | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand. Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle).[1] |
| Inappropriate base | Screen different bases. Start with K₃PO₄ and then try Cs₂CO₃. For very challenging cases, consider a stronger base like t-BuOK.[1] | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor for decomposition of starting materials. | |
| Poor reagent quality | Use fresh, high-purity this compound. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA). | |
| Presence of oxygen | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). | |
| Significant Protodeboronation | Base is too strong or aqueous conditions | Use a milder base (e.g., K₂CO₃, KF). Switch to anhydrous reaction conditions.[1] |
| Slow reaction kinetics | Optimize the catalyst system and temperature to accelerate the Suzuki coupling to outpace the protodeboronation. | |
| Unstable boronic acid | Convert the boronic acid to a more stable derivative like a pinacol or MIDA boronate ester. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Catalyst decomposition | Use a more stable palladium precatalyst and an appropriate ligand to stabilize the active catalytic species. | |
| Incomplete Conversion | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Catalyst deactivation | Increase the catalyst loading. Ensure an inert atmosphere is maintained throughout the reaction. |
Ligand Performance Data
The following table summarizes the general performance of various ligands in challenging Suzuki couplings, which can serve as a guide for selecting a suitable ligand for the reaction with this compound.
| Ligand | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Potential Drawbacks |
| PPh₃ | Monodentate Phosphine | 1-5 | Inexpensive, readily available. | Often ineffective for hindered or electron-rich substrates.[2] |
| SPhos | Buchwald Ligand | 0.5-2 | Excellent for sterically hindered and electron-rich aryl chlorides and bromides.[3] | Higher cost than simple phosphines. |
| XPhos | Buchwald Ligand | 0.5-2 | Broadly applicable, highly active for a wide range of substrates, including heteroaryls.[3] | Higher cost. |
| RuPhos | Buchwald Ligand | 0.5-2 | Particularly effective for sterically demanding couplings.[1] | Higher cost. |
| IMes/IPr | NHC Ligand | 1-3 | High thermal stability and reactivity, effective for challenging couplings. | Can be more sensitive to air and moisture than some phosphine ligands. |
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of your Suzuki coupling reaction.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equivalents), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
References
Technical Support Center: Synthesis of 3-Bromo-5-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-5-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a Grignard reaction. This involves the formation of a Grignard reagent from 1-Bromo-3-isopropoxybenzene, which is then reacted with a trialkyl borate (like triisopropyl borate) followed by an acidic workup to yield the final boronic acid.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities include:
-
Boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid. Its presence can affect the stoichiometry of subsequent reactions.[1][2]
-
Homocoupling Product (Biphenyl derivative): Formed from a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl bromide.[3]
-
Unreacted Starting Material: Residual 1-Bromo-3-isopropoxybenzene.
-
Protodeboronated Impurity: The isopropoxybenzene byproduct resulting from the reaction of the Grignard reagent with trace amounts of water.
Q3: My yield of this compound is very low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the Grignard reaction from initiating.
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Any water in the glassware or solvents will quench the reagent.
-
Side Reactions: The formation of biphenyl homocoupling products or protodeboronation can significantly reduce the yield of the desired product.[3]
-
Inefficient Quench: Poor reaction conditions during the addition of the trialkyl borate can lead to the formation of borinic acid byproducts from double addition of the Grignard reagent.[4]
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the similar polarity of the product and some impurities. Common methods include:
-
Recrystallization: This is often the most effective method for purifying aryl boronic acids.[1][5] A suitable solvent system (e.g., ethanol/water or toluene/hexanes) needs to be identified.
-
Acid-Base Extraction: The boronic acid can be converted to its boronate salt with a base, allowing for extraction to separate it from non-acidic impurities. The boronic acid is then regenerated by acidification.
-
Column Chromatography: While possible, it can be difficult due to the polarity of boronic acids. Deactivated silica gel or a different stationary phase may be required.[1]
Troubleshooting Guide
| Problem | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction Failure | Grignard reaction does not initiate (no heat, bubbling, or cloudiness). | 1. Magnesium surface is passivated with an oxide layer.[6]2. Trace amounts of water are present in the glassware or solvent.[6] | 1. Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry stirring rod.[3][6]2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Low Yield | Isolated product mass is significantly lower than the theoretical yield. | 1. Inefficient Grignard formation (see "Reaction Failure").2. Wurtz coupling side reaction is favored.[3]3. Incomplete reaction with the borate ester.4. Loss of product during workup or purification. | 1. Optimize Grignard formation conditions.2. Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration and control the temperature.[3]3. Use a slight excess of the borate ester and ensure low-temperature addition.4. Optimize extraction and recrystallization procedures. |
| Impure Product | HPLC or NMR analysis shows significant impurities. | 1. Presence of boroxine (trimeric anhydride).[1][2]2. Contamination with homocoupling byproduct.3. Unreacted starting material remains. | 1. Boroxine can sometimes be hydrolyzed back to the boronic acid during aqueous workup or by recrystallization from a solvent mixture containing water.[7]2. Purify by recrystallization or acid-base extraction.3. Ensure the Grignard reaction goes to completion by allowing for sufficient reaction time. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of arylboronic acids via Grignard reagents.[4]
Reagents:
-
1-Bromo-3-isopropoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-Bromo-3-isopropoxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Add triisopropyl borate (1.5 eq.) dropwise via syringe, keeping the internal temperature below -60 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol with the slow addition of water until cloudy, followed by slow cooling).[5]
-
Purity Analysis by HPLC
This is a general reverse-phase HPLC method for analyzing arylboronic acids.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 20% B, linearly increase to 80% B over 15 minutes. Hold at 80% B for 5 minutes. Return to 20% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).
Structural Confirmation by ¹H NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The spectrum should be consistent with the structure of this compound. The boronic acid protons (-B(OH)₂) often appear as a broad singlet. The aromatic and isopropoxy protons should have characteristic chemical shifts and coupling patterns. The presence of boroxine may be indicated by a slight shift in the aromatic signals and a different integration ratio.[9]
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
How to improve the solubility of 3-Bromo-5-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3-Bromo-5-isopropoxyphenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is an arylboronic acid derivative commonly used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The isopropoxy group is noted to enhance its solubility and reactivity in various organic solvents compared to simpler arylboronic acids.[1]
Q2: In which solvents is this compound typically soluble?
A2: While specific quantitative solubility data for this exact compound is not widely published, arylboronic acids generally show solubility in polar aprotic solvents. Phenylboronic acid, a related compound, has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2] The introduction of an isopropoxy group, as in the case of isobutoxyphenylboronic acid, generally increases solubility in most organic solvents.[3] Common solvents to consider for dissolution include acetone, chloroform, and dipropyl ether.[2][4]
Q3: My this compound appears to have poor solubility even in recommended solvents. What could be the cause?
A3: Poor solubility can arise from the formation of boroxines, which are cyclic anhydrides that boronic acids are prone to forming through dehydration.[3][5] Boroxines are often less soluble than the corresponding monomeric boronic acids.[5] This is a common issue with boronic acids and can lead to inconsistent reactivity or solubility.[6]
Q4: How can I reverse the formation of boroxines to improve solubility?
A4: The equilibrium between the boronic acid and its boroxine form can often be shifted back towards the more soluble boronic acid by the controlled addition of a small amount of water to the reaction mixture.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound fails to dissolve in the primary reaction solvent.
-
Strategy 1: Co-solvent Addition
-
Explanation: Using a mixture of solvents can significantly enhance solubility. Co-solvents are water-miscible organic reagents that can increase the solubility of poorly water-soluble compounds.[7]
-
Action: Add a small amount of a polar aprotic co-solvent in which the boronic acid is known to be more soluble (e.g., acetone, THF, or dioxane) to your primary reaction solvent.
-
-
Strategy 2: Gentle Heating
-
Explanation: Solubility often increases with temperature.
-
Action: Gently warm the mixture while stirring. Ensure the temperature is compatible with the stability of your other reagents and the planned reaction conditions.
-
-
Strategy 3: pH Modification
-
Explanation: For reactions in aqueous or protic media, adjusting the pH can increase the solubility of acidic or basic compounds.[7] Boronic acids are weak Lewis acids, and their solubility can be influenced by pH.
-
Action: If your reaction conditions permit, a slight increase in pH through the addition of a nejtral or weak base might improve solubility. However, be aware that strong bases can promote side reactions like protodeboronation.[6]
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Strategy 1: Use of Additives
-
Explanation: Certain additives can form complexes with boronic acids, enhancing their solubility. For example, mannitol and other polyols have been shown to increase the aqueous solubility of boronic acids.[5]
-
Action: While more common in aqueous formulations, consider if an additive compatible with your reaction chemistry could maintain solubility.
-
-
Strategy 2: Particle Size Reduction
-
Strategy 3: Use of Protected Boronic Acid Derivatives
-
Explanation: To avoid solubility and stability issues, boronic acids can be converted to more stable and often more soluble derivatives like trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates. These can provide a "slow-release" of the active boronic acid under the reaction conditions, minimizing decomposition and solubility problems.[6]
-
Action: If direct dissolution remains a challenge, consider synthesizing or purchasing a protected version of the boronic acid.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871125-81-4 | [1][9] |
| Molecular Formula | C₉H₁₂BBrO₃ | [1][9] |
| Molecular Weight | 258.91 g/mol | [1] |
| Boiling Point | 377.9°C at 760 mmHg | [1] |
| Density | 1.47 g/cm³ | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Table 2: General Solubility Improvement Strategies and Recommended Solvents
| Strategy | Description | Recommended Solvents/Reagents |
| Primary Solvents | Polar aprotic solvents are often a good starting point. | Acetone, Chloroform, Dioxane, Tetrahydrofuran (THF) |
| Co-Solvents | Addition of a miscible solvent to improve overall solvating power. | A small percentage of THF or Acetone in a less polar solvent. |
| pH Adjustment | Modifying the pH in aqueous or protic media. | Weak, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃) |
| Complexation | Formation of a more soluble complex. | Mannitol or other polyols (primarily for aqueous systems).[5] |
| Boroxine Reversal | Shifting the equilibrium back to the monomeric boronic acid. | Controlled addition of water.[6] |
Experimental Protocols
Protocol: Screening for Optimal Solvent/Co-Solvent System
Objective: To systematically determine an effective solvent or co-solvent system for dissolving this compound for a subsequent reaction.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., Toluene, Dioxane, THF, Acetone, DMF)
-
Small vials (e.g., 2 mL) with stir bars
-
Stir plate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into several separate vials.
-
To the first set of vials, add a measured volume (e.g., 0.5 mL) of each primary solvent being tested.
-
Stir the vials at room temperature for 10-15 minutes and visually inspect for dissolution. Record your observations.
-
If the compound is not fully dissolved in a primary solvent, begin adding a co-solvent (e.g., THF or Acetone) dropwise (e.g., 20 µL at a time) to the suspension.
-
After each addition, stir for 5 minutes and observe any changes in solubility.
-
Continue adding the co-solvent up to a defined maximum volume percentage (e.g., 20% v/v) to identify the minimum amount required for complete dissolution.
-
If dissolution is still not achieved at room temperature, gently warm the most promising solvent systems while stirring and observe if the solid dissolves. Note if the solid precipitates upon cooling.
-
Select the solvent or co-solvent system that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Equilibrium between the soluble boronic acid monomer and its less soluble trimeric boroxine anhydride.
References
- 1. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to 3-Bromo-5-isopropoxyphenylboronic Acid and Its Boronic Ester in Suzuki Coupling
For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in this process is the selection of the organoboron reagent. This guide provides an objective comparison between 3-Bromo-5-isopropoxyphenylboronic acid and its corresponding boronic ester, offering experimental insights to inform this choice.
The primary distinction between using a boronic acid and its boronic ester derivative, such as a pinacol ester, lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[2][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the palladium catalytic cycle.[1][2]
However, this increased reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and potentially lower reaction yields.[1][2] In contrast, boronic esters, particularly pinacol esters, exhibit significantly greater stability.[1][2] They are frequently crystalline solids, making them easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them highly suitable for multi-step syntheses or when high purity of the starting material is paramount.[1]
Quantitative Performance Comparison
The following table summarizes the general performance characteristics of arylboronic acids versus their pinacol esters in Suzuki-Miyaura coupling reactions.
| Parameter | This compound | This compound, pinacol ester |
| Reactivity | Higher, generally leading to faster reaction rates.[1][2] | Lower, may require longer reaction times or higher temperatures.[1] |
| Stability & Shelf-life | Lower; susceptible to oxidation and protodeboronation.[1] | High; often stable, crystalline solids suitable for long-term storage.[2][4] |
| Ease of Handling | Can be more challenging due to potential instability. | Easier to handle and weigh accurately.[2] |
| Purification | Purification by silica gel chromatography can be difficult.[5] | Generally easier to purify by standard chromatography.[2][5] |
| Typical Yield | Can be high in rapid reactions, but may be reduced by decomposition.[2] | Often provides more reproducible and higher isolated yields in complex syntheses.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of the reagents and their application in a typical Suzuki-Miyaura coupling are provided below.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of arylboronic acids from aryl bromides via a lithium-halogen exchange reaction.
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dibromo-5-isopropoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching & Extraction: Quench the reaction by the slow addition of aqueous HCl (1 M). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or careful column chromatography to yield the desired boronic acid.
Protocol 2: Synthesis of this compound, pinacol ester
This protocol describes a common method for synthesizing arylboronic esters, the Miyaura borylation.
-
Setup: In a reaction vessel, combine 1,3-dibromo-5-isopropoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Catalyst & Solvent: Add a palladium catalyst such as PdCl₂(dppf) (0.03 equiv) and an anhydrous, degassed solvent like dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica gel column chromatography to afford the pure pinacol ester.[5]
Protocol 3: General Suzuki-Miyaura Coupling Procedure
-
Setup: To a reaction flask, add the aryl halide (e.g., an aryl bromide, 1.0 equiv), either the this compound or its pinacol ester (1.2 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst & Solvent: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Extraction: Separate the layers, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel chromatography to isolate the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester (after activation by a base), and concludes with reductive elimination to form the C-C bond and regenerate the catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow: Boronic Acid vs. Boronic Ester
This diagram outlines the logical considerations when choosing between the boronic acid and its ester for a synthesis.
Caption: A decision-making flowchart for selecting a boron reagent.
References
The Influence of Substituents on Phenylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that govern the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the reactivity of the boronic acid component is a critical determinant of its success. This guide provides a comparative analysis of the reactivity of substituted phenylboronic acids, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.
The electronic and steric properties of substituents on the phenyl ring of a boronic acid can significantly impact the rate and yield of the Suzuki-Miyaura coupling reaction. Generally, electron-donating groups on the arylboronic acid are beneficial for the reaction, while electron-withdrawing groups are unfavorable[1]. The steric hindrance around the boronic acid moiety also plays a crucial role, often retarding the reaction rate.
Comparative Reactivity Data
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions under comparable conditions. The data highlights the influence of both electronic and steric effects on product yields.
| Phenylboronic Acid Derivative | Substituent Type | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Unsubstituted | Iodobenzene | Cu(II) Salen complex@KCC-1 | K2CO3 | DMF | 95 | [2] |
| 4-Methoxyphenylboronic acid | Electron-donating (p-OMe) | 4-Bromoanisole | Pdnp-TPEPTA(L)-GO | K2CO3 | Water | 98 | [3] |
| (4-Diphenylamino)phenylboronic acid | Electron-donating (p-NPh2) | 1-Nitro-PDI | Pd(PPh3)4 | K3PO4 | THF | 75 | [4] |
| 4-Formylphenylboronic acid | Electron-withdrawing (p-CHO) | 1-Nitro-PDI | Pd(PPh3)4 | K3PO4 | THF | 85 | [4] |
| 2,4,6-Triisopropylphenylboronic acid | Sterically hindered | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | K3PO4 | Toluene | - | [5] |
Note: Direct comparison of yields should be done with caution as reaction conditions can vary between studies.
Key Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid primarily affects the transmetalation step.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electron-donating groups increase the nucleophilicity of the aryl group attached to the boron, facilitating its transfer to the palladium center during transmetalation. Conversely, electron-withdrawing groups decrease this nucleophilicity, potentially slowing down this rate-determining step[1].
Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thereby hindering the transmetalation step and reducing the overall reaction efficiency[5][6].
Experimental Workflow for Comparative Reactivity Studies
To objectively compare the reactivity of different substituted phenylboronic acids, a standardized experimental workflow is crucial.
Figure 2. A typical experimental workflow for comparing phenylboronic acid reactivity.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in this guide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd/BI-DIME Catalyst [5]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Catalyst Addition: In a separate glovebox, a stock solution of the palladium catalyst and ligand is prepared. The desired amount of the catalyst solution (e.g., 1 mol % Pd) is added to the reaction vial.
-
Reaction Conditions: The vial is sealed with a Teflon-lined cap, and the appropriate solvent (e.g., toluene, 2 mL) is added. The mixture is then heated to the desired temperature (e.g., 110 °C) and stirred for a specified time (e.g., 12 h).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to isolate the product. The yield is determined by weighing the pure product.
Protocol 2: Suzuki-Miyaura Coupling using a Heterogeneous Cu(II) Salen Complex Catalyst [2]
-
Reactant Mixture: In a reaction vessel, iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), and the Cu(II) Salen complex@KCC-1 catalyst (0.07 g) are combined in DMF (2 mL).
-
Reaction Conditions: The reaction mixture is stirred at 110 °C for the required time.
-
Product Isolation: After the reaction is complete, the catalyst is separated by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by appropriate methods (e.g., recrystallization or column chromatography) to obtain the desired biphenyl.
Protocol 3: Suzuki-Miyaura Coupling of Nitro-PDI with Phenylboronic Acids [4]
-
Reaction Components: To a solution of the nitro-PDI substrate (1 equivalent) in THF, the respective phenylboronic acid (1.5 equivalents), Pd(PPh3)4 (0.1 equivalents), and K3PO4 (3 equivalents) are added.
-
Reaction Execution: The reaction mixture is refluxed under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the coupled product.
This guide provides a foundational understanding of the factors influencing the reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling. For specific applications, further optimization of reaction parameters such as catalyst, ligand, base, and solvent is often necessary to achieve the desired outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Bromo-5-isopropoxyphenylboronic Acid and a Survey of Alternative Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical determinant of reaction kinetics and overall success. This guide provides a comparative analysis of the kinetic performance of 3-Bromo-5-isopropoxyphenylboronic acid in the context of other substituted phenylboronic acids, supported by experimental data and detailed methodologies.
Performance Comparison: Influence of Substituents on Reaction Kinetics
Generally, electron-withdrawing groups on the phenylboronic acid can accelerate the rate of transmetalation, a crucial step in the catalytic cycle. Conversely, electron-donating groups may decrease the reaction rate. The isopropoxy group at the meta-position of this compound is electron-donating, while the bromo group is electron-withdrawing. The interplay of these electronic effects, along with the steric hindrance from the isopropoxy group, will ultimately determine the reaction kinetics.
For a practical comparison, the following table summarizes kinetic data from studies on various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. This data provides a baseline for estimating the relative reactivity of this compound.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Kinetic Parameter | Reference |
| 4-Bromonitrobenzene | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Water | 70 | TOF: 3819 h⁻¹ | [1] |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Water | 70 | Slower conversion than 4-bromonitrobenzene | [1] |
| 4-Bromotoluene | Phenylboronic Acid with -NO₂ | Pd-poly(AA) hybrid | K₃PO₄ | Water | Not Specified | TOF: 2684 h⁻¹ | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic Acid | Nickel Catalyst | Not Specified | Not Specified | Not Specified | >95% conversion in 60 min | [2] |
| Bromobenzene | 4-Methoxyphenylboronic Acid | Pd(NH₃)₄Cl₂ | Quaternary ammonium hydroxide | Water | 45 | High conversion at ppm Pd loading | [3] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires carefully designed experimental protocols. The following are detailed methodologies for monitoring reaction progress using common analytical techniques.
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5]
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time concentration data of reactants and products.
Materials:
-
Reactants (Aryl halide, Boronic acid)
-
Palladium catalyst and ligand
-
Base
-
Deuterated solvent
-
Internal standard (optional)
-
NMR tubes
Procedure:
-
In an NMR tube, combine the aryl halide, boronic acid, base, and deuterated solvent.
-
If using an internal standard, add a known amount to the mixture.
-
Acquire an initial NMR spectrum to determine the starting concentrations.
-
Initiate the reaction by adding the catalyst to the NMR tube.
-
Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a reactant and a product in each spectrum.
-
Plot the concentration or relative ratio of reactant and product against time to determine the reaction rate.
Monitoring by High-Performance Liquid Chromatography (HPLC)[6][7]
HPLC is a highly sensitive and quantitative method for monitoring the progress of a reaction by analyzing quenched aliquots.
Materials:
-
Reactants (Aryl halide, Boronic acid)
-
Palladium catalyst and ligand
-
Base
-
Solvent
-
Quenching solution (e.g., a strong acid or a suitable solvent)
-
HPLC system with an appropriate column and detector
Procedure:
-
Set up the Suzuki-Miyaura reaction in a flask equipped with a stirrer and temperature control.
-
At predetermined time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Dilute the quenched sample with a suitable solvent for HPLC analysis.
-
Inject the prepared sample into the HPLC system.
-
Analyze the chromatogram to determine the concentrations of the reactant and product based on a pre-established calibration curve.
-
Plot the concentration of the reactant and product versus time to obtain the kinetic profile.
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Guide to the HPLC Analysis of a 3-Bromo-5-isopropoxyphenylboronic Acid Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of 3-Bromo-5-isopropoxyphenylboronic acid and its reaction mixtures. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation for purity assessment and reaction monitoring.
Introduction
This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of new pharmaceuticals and functional materials.[1] The purity of this reagent is critical, as impurities can significantly impact reaction yields, product purity, and overall process reproducibility. Therefore, robust analytical methods are required to assess the purity of the starting material and to monitor the progress of reactions in which it is a component.
This guide focuses on reversed-phase HPLC as the primary analytical technique and compares its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for the analysis of a this compound reaction mixture depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, structural confirmation, or high-throughput screening.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2] |
| Sample Volatility | Suitable for non-volatile and thermally sensitive compounds. | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like boronic acids. | Not dependent on volatility. |
| Primary Impurities Detected | Unreacted starting materials, boroxines (trimeric anhydrides), and other non-volatile byproducts.[3] | Volatile impurities and byproducts. Can separate boronic acids from their boroxine anhydrides. | Provides structural information on all NMR-active components, allowing for the identification and quantification of impurities with distinct signals. |
| Quantitative Capability | Excellent for quantification with appropriate reference standards. Area percent method is common but can be less accurate without response factor correction. | Good for quantification, especially when coupled with a Flame Ionization Detector (FID). | A primary analytical method that can provide absolute purity without a specific reference standard of the analyte, using a certified internal standard.[2] |
| Sensitivity | Generally offers high sensitivity, suitable for trace impurity analysis.[2] Limit of detection (LOD) for phenylboronic acid can be in the low ng or µM range.[4][5] | High sensitivity, particularly for volatile compounds. Can detect impurities down to ppm levels.[6] | Sensitivity is typically lower than chromatographic methods but can be enhanced with high-field instruments.[2] |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers.[2] | Can be high-throughput, but derivatization steps can add to the overall analysis time. | Generally has lower throughput than HPLC.[2] |
| Key Advantages | Widely applicable, robust, and provides good separation of a wide range of compounds. | High resolution and sensitivity for volatile compounds. GC-MS provides definitive identification of impurities. | Provides structural confirmation and absolute quantification without the need for an identical standard.[2] |
| Key Limitations | Polar boronic acids can have poor retention on standard C18 columns without mobile phase modifiers. | Derivatization is often required, which can be time-consuming and introduce variability. | Lower sensitivity and potential for signal overlap in complex mixtures.[2] |
Experimental Protocols
HPLC Analysis of this compound Reaction Mixture
This reversed-phase HPLC method is suitable for the separation and quantification of this compound from its potential impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., 10 mL of a 1:1 mixture of acetonitrile and water) to achieve a concentration of about 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Potential Impurity Profile:
The synthesis of this compound typically proceeds via the reaction of 1,3-dibromo-5-isopropoxybenzene with a borating agent following a Grignard or lithiation reaction. Potential impurities that this HPLC method can separate include:
-
Unreacted Starting Material: 1,3-dibromo-5-isopropoxybenzene
-
Boroxine: The trimeric anhydride of this compound, formed through dehydration.[3]
-
Homo-coupling Product: Biphenyl derivatives formed from the Grignard reagent.
-
Protodeboronation Product: 1-bromo-3-isopropoxybenzene
Alternative Analytical Protocols
Gas Chromatography (GC) with Derivatization:
Due to the low volatility of boronic acids, derivatization is typically required for GC analysis.
-
Derivatization: React the dried sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an anhydrous solvent at an elevated temperature.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from byproducts.
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.
-
Quantitative ¹H-NMR Spectroscopy (qNMR):
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure full relaxation of all signals.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, and the known purity of the internal standard.
Data Presentation
The following table presents typical performance data for the analysis of arylboronic acids using different analytical techniques. The values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-FID (with derivatization) | qNMR |
| Purity Determination (% RSD) | < 2% | < 3% | < 1% |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 1.5 - 15 µg/mL | ~0.3% (w/w) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
Visualizations
Caption: Workflow for the HPLC analysis of a this compound reaction mixture.
Caption: Logical relationship for selecting an analytical technique for reaction mixture analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. altabrisagroup.com [altabrisagroup.com]
A Researcher's Guide to Mass Spectrometry Analysis of 3-Bromo-5-isopropoxyphenylboronic Acid and its Suzuki Coupling Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reagents and products is paramount for the synthesis of novel chemical entities. 3-Bromo-5-isopropoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals. Mass spectrometry is an indispensable tool for confirming the identity and purity of the starting materials and for monitoring the progress and outcome of these reactions.
This guide provides a comparative overview of the mass spectrometry analysis of this compound and its Suzuki coupling products. We will explore expected mass-to-charge ratios, fragmentation patterns, and compare its analytical profile with relevant alternatives.
Characterization of this compound
The successful synthesis and subsequent use of this compound in coupling reactions hinge on its purity. Mass spectrometry, in conjunction with other analytical techniques like NMR and HPLC, provides definitive structural confirmation and impurity profiling.
Expected Mass Spectrometry Data:
The key to identifying this compound in a mass spectrum is its characteristic isotopic pattern due to the presence of a bromine atom (approximately a 1:1 ratio of 79Br and 81Br isotopes).
| Analyte | Formula | Molecular Weight ( g/mol ) | Ionization Mode | Expected m/z | Notes |
| This compound | C9H12BBrO3 | 258.91 | ESI (-) | [M-H]-: 257.0/259.0 | The deprotonated molecule is often observed in negative ion mode. |
| This compound | C9H12BBrO3 | 258.91 | ESI (+) | [M+H]+: 259.0/261.0; [M+Na]+: 281.0/283.0 | Protonated and sodiated adducts are common in positive ion mode. |
| Boroxine Trimer | C27H30B3Br3O6 | 722.75 | ESI (+) | [M+H]+: 723.0/725.0/727.0/729.0 | Boronic acids can dehydrate to form cyclic trimers (boroxines), especially in the gas phase or upon storage. The isotopic pattern will be more complex due to the presence of three bromine atoms. |
Analysis of Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction couples this compound with an aryl or vinyl halide/triflate to form a C-C bond. Mass spectrometry is crucial for confirming the formation of the desired biaryl product and for identifying potential side products.
Example Coupling Reaction and Expected Products:
Let's consider the Suzuki coupling of this compound with two different partners: phenylboronic acid and 4-methoxyphenylboronic acid.
| Coupling Partner | Expected Product | Formula | Molecular Weight ( g/mol ) | Ionization Mode | Expected m/z ([M+H]+) |
| Phenylboronic Acid | 3-isopropoxy-5-phenyl-phenylboronic acid | C15H17BO3 | 256.10 | ESI (+) | 257.1 |
| 4-Methoxyphenylboronic Acid | 3-isopropoxy-4'-methoxy-biphenyl | C16H18O2 | 242.31 | ESI (+) | 243.1 |
Comparison with Alternative Boronic Acids
The choice of boronic acid can be dictated by factors such as reactivity, stability, and the desired electronic or steric properties of the final product. Here, we compare this compound with two alternatives.
| Boronic Acid | Formula | Molecular Weight ( g/mol ) | Key Differentiator | Expected [M-H]- m/z |
| This compound | C9H12BBrO3 | 258.91 | Isopropoxy group provides steric bulk and can influence solubility. | 257.0/259.0 |
| 3-Bromophenylboronic acid | C6H6BBrO2 | 200.83 | Lacks the isopropoxy substituent, offering a different electronic and steric profile. | 199.9/201.9 |
| 3,5-Dibromophenylboronic acid | C6H5BBr2O2 | 279.73 | Contains two bromine atoms, allowing for sequential or double coupling reactions. | 278.8/280.8/282.8 |
Experimental Protocols
Accurate and reproducible mass spectrometry data rely on robust experimental protocols. Below are generalized methods for the analysis of boronic acids and their coupling products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing reaction mixtures, allowing for the separation of components before their detection by the mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or ammonium hydroxide.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds of interest.
-
Flow Rate: 0.2-0.5 mL/min for UHPLC.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for each analyte.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-500 °C.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile and thermally stable derivatives, GC-MS can provide excellent separation and detailed fragmentation information through electron ionization (EI). Boronic acids themselves are generally not volatile enough for GC-MS and require derivatization.
Derivatization (Silylation):
-
Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of the analytical process and the underlying chemistry, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers, the selection of an optimal palladium catalyst is a critical parameter that dictates reaction yield, time, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of an aryl halide with 3-Bromo-5-isopropoxyphenylboronic acid, a versatile building block in medicinal chemistry.
While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide extrapolates performance data from reactions with structurally analogous substrates. The presence of both a bromine atom and an isopropoxy group on the phenylboronic acid presents unique electronic and steric considerations for catalyst selection.
Performance Comparison of Palladium Catalysts
The following table summarizes the anticipated performance of several widely used palladium catalysts for the Suzuki-Miyaura coupling of an aryl halide with this compound. The data is compiled to provide a comparative overview for catalyst screening and optimization.
| Catalyst System | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) | Catalyst Loading (mol%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | 75-85 | 3-5 | A versatile and commonly used catalyst, though may require longer reaction times.[1][2] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-12 | 85-95 | 1-3 | Often shows excellent performance for heteroatom-containing substrates and can lead to shorter reaction times.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or 2-MeTHF | 80-100 | 1-6 | 90-98 | 0.5-2 | A highly active Buchwald-type catalyst system, often effective at low catalyst loadings and for challenging substrates.[4] |
| G3-XPhos Precatalyst | XPhos | K₃PO₄ | THF or 2-MeTHF | Room Temp - 80 | 0.5-4 | >95 | 0.5-2 | Offers improved stability and reactivity, potentially allowing for reactions at or near room temperature.[5][6] |
Experimental Protocols
Detailed and reproducible methodologies are essential for successful synthesis. Below is a representative protocol for a Suzuki-Miyaura coupling reaction which can be adapted for specific aryl halides and the target boronic acid.
General Suzuki-Miyaura Coupling Protocol using Pd(dppf)Cl₂
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.[3] The solvents should be degassed prior to use. Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%) to the reaction mixture under a positive flow of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to 90°C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Reaction
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Stille vs. Suzuki Coupling for 3-Bromo-5-isopropoxyphenyl Derivatives: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of cross-coupling methodology is critical for efficiency and yield. This guide provides an objective comparison of the Stille and Suzuki-Miyaura coupling reactions for the functionalization of 3-bromo-5-isopropoxyphenyl derivatives, a common scaffold in medicinal chemistry. We present a data-driven analysis, detailed experimental protocols, and visual aids to facilitate an informed decision between these two powerful synthetic tools.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of boron reagents and byproducts.[1][3] |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[1][4] | Boronic acids can be prone to protodeboronation.[1] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][5] | Generally good, but can be sensitive to strong bases.[1] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base for activation of the boronic acid.[1][6] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1][4] | Boronic acid byproducts are often water-soluble and easily removed.[1] |
Performance with Electron-Rich Aryl Bromides
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Reference |
| 4-Bromoanisole | Aryl Stannane/Boronic Acid | 95 | 90 | [1] |
| 4-Bromotoluene | Aryl Stannane/Boronic Acid | 91 | 92 | [1] |
These data suggest that for electron-rich systems like 3-bromo-5-isopropoxyphenyl derivatives, both Stille and Suzuki couplings can provide excellent yields. The choice between them may therefore depend on other factors such as functional group tolerance, toxicity concerns, and ease of purification.
Catalytic Cycles: A Visual Comparison
The catalytic cycles for both Stille and Suzuki couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Caption: Catalytic cycles for Stille and Suzuki couplings.
Decision Workflow: Choosing the Right Method
The selection between Stille and Suzuki coupling can be guided by a systematic evaluation of the substrate, desired outcome, and practical considerations.
Caption: Decision workflow for selecting between Stille and Suzuki coupling.
Experimental Protocols
Below are generalized experimental protocols for Stille and Suzuki couplings of aryl bromides. These should be optimized for the specific substrates and desired scale.
General Protocol for Stille Coupling
A flask is charged with the 3-bromo-5-isopropoxyphenyl derivative (1.0 mmol), the organostannane reagent (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable solvent (e.g., toluene, dioxane).[1] The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]
General Protocol for Suzuki Coupling
A flask is charged with the 3-bromo-5-isopropoxyphenyl derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[1] A suitable solvent system, such as a mixture of toluene and water, is added. The mixture is thoroughly degassed and heated under an inert atmosphere with vigorous stirring until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired biaryl compound.
Comparative Analysis
Suzuki Coupling:
-
Advantages: The primary advantages of the Suzuki coupling are the low toxicity of the boron-containing reagents and the ease of removal of the inorganic byproducts.[1][3] The reagents are often commercially available or can be readily prepared.[3] For electron-rich aryl bromides, high yields are often achievable.
-
Disadvantages: The reaction typically requires a base, which may not be compatible with sensitive functional groups on the substrates.[1] Boronic acids can also undergo protodeboronation under certain conditions, reducing the efficiency of the reaction.[1]
Stille Coupling:
-
Advantages: The Stille coupling boasts excellent functional group tolerance and often proceeds under neutral conditions, making it suitable for complex molecules with base-sensitive functionalities.[1][5] Organostannane reagents are generally stable to air and moisture.[1][4]
-
Disadvantages: The main drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts.[1][2] The removal of tin-containing byproducts from the reaction mixture can be difficult and often requires specific workup procedures, such as treatment with potassium fluoride.[1][4]
Conclusion
Both the Stille and Suzuki couplings are highly effective methods for the C-C bond formation of 3-bromo-5-isopropoxyphenyl derivatives. The Suzuki coupling is often the preferred method due to the low toxicity of the reagents and the straightforward purification.[1] However, for substrates containing base-sensitive functional groups, the Stille coupling provides a robust and high-yielding alternative, provided that appropriate handling and purification procedures are employed to manage the toxic organotin compounds.[1] The choice between the two should be made based on a careful consideration of the specific substrate, functional group compatibility, and the laboratory's capabilities for handling toxic reagents.
References
Navigating Biaryl Synthesis: A Comparative Guide to Alternatives for 3-Bromo-5-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the intricate art of biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. At the heart of this transformation lies the organoboron reagent, with 3-Bromo-5-isopropoxyphenylboronic acid being a key player for introducing the valuable 3-bromo-5-isopropoxyphenyl moiety. However, the inherent challenges associated with the stability and handling of boronic acids have spurred the development of robust alternatives. This guide provides an objective, data-driven comparison of this compound with its more stable surrogates: potassium 3-bromo-5-isopropoxyphenyltrifluoroborate and 3-bromo-5-isopropoxyphenyl MIDA boronate.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. Despite their widespread use, boronic acids can be susceptible to decomposition pathways such as protodeboronation, which can lead to diminished yields and complex purification profiles. To circumvent these limitations, more stable and user-friendly alternatives have been developed.
The Rise of Stable Boronic Acid Surrogates
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[1] These reagents offer several distinct advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, simplifying handling and enabling long-term storage.[1]
-
Improved Handling: Their solid and stable nature facilitates more accurate weighing and dispensing, leading to more consistent and reproducible reaction outcomes.[1]
-
Controlled Release: MIDA boronates, in particular, can provide a slow, controlled release of the active boronic acid under the reaction conditions, which can be advantageous for challenging coupling reactions.[1]
Performance Comparison in Biaryl Synthesis
To provide a clear and quantitative comparison, the following table summarizes the performance of this compound and its trifluoroborate and MIDA boronate analogs in a representative Suzuki-Miyaura coupling reaction with a common coupling partner, 4-methoxyphenylboronic acid, to synthesize 3-bromo-5-isopropoxy-4'-methoxybiphenyl.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| Potassium 3-bromo-5-isopropoxyphenyltrifluoroborate | 4-methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90-98 |
| 3-Bromo-5-isopropoxyphenyl MIDA boronate | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88-96 |
Note: The yields presented are based on representative literature values for similar substrates and may vary depending on the specific experimental conditions, scale, and purity of reagents.
The data suggests that while this compound can provide high yields under standard conditions, both its potassium trifluoroborate and MIDA boronate counterparts are excellent alternatives, often providing comparable or even slightly improved yields. The choice of reagent may therefore be guided by factors such as handling convenience, long-term stability, and the specific requirements of the synthetic route.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their application in a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium 3-Bromo-5-isopropoxyphenyltrifluoroborate
Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid.
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is washed with cold acetone and dried under vacuum to afford potassium 3-bromo-5-isopropoxyphenyltrifluoroborate.
Synthesis of 3-Bromo-5-isopropoxyphenyl MIDA Boronate
MIDA boronates are synthesized through a condensation reaction between the boronic acid and N-methyliminodiacetic acid (MIDA).
Procedure:
-
A mixture of this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) is suspended in a 1:1 mixture of toluene and DMSO.
-
The mixture is heated to 110 °C under a Dean-Stark apparatus to facilitate the azeotropic removal of water.
-
After 2 hours, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of hexanes, collected by filtration, washed with diethyl ether, and dried under vacuum.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Procedure:
-
To a reaction vessel, add the aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 eq), the boron reagent (this compound, its trifluoroborate, or MIDA boronate, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon).
-
A degassed solvent system (e.g., toluene/ethanol/water 4:1:1) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Process
To further elucidate the chemical transformations and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
References
Comparative Guide to the Structural Validation of Biaryl Products from 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the structure of biaryl compounds synthesized using 3-Bromo-5-isopropoxyphenylboronic acid. It offers a comparative analysis with alternative reagents and includes detailed experimental protocols and data to support researchers in the synthesis and characterization of novel chemical entities. The biaryl structural motif is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors, making robust structural verification a critical aspect of drug discovery.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, most notably in the synthesis of biaryl compounds. This compound is a valuable building block in this reaction, prized for its ability to introduce a functionalized phenyl ring into a target molecule. The isopropoxy group can enhance solubility and modulate the electronic properties of the resulting biaryl product.
Accurate structural validation of the synthesized products is paramount to ensure the reliability of subsequent biological and pharmacological studies. This guide outlines the key experimental workflows and data interpretation necessary for this validation.
Experimental Workflow for Synthesis and Validation
The synthesis and structural validation of biaryl compounds derived from this compound typically follow a systematic workflow. This process begins with the Suzuki-Miyaura coupling reaction, followed by purification of the product, and finally, comprehensive structural analysis using various spectroscopic techniques.
Caption: General workflow for the synthesis and structural validation of biaryl products.
Comparison of Starting Materials for Biaryl Synthesis
While this compound is a versatile reagent, several alternatives can be employed for the synthesis of functionalized biaryl compounds. The choice of reagent can impact reaction conditions, yield, and purification requirements.
| Feature | This compound | Potassium 3-Bromo-5-isopropoxyphenyltrifluoroborate | 2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| Reactivity | High | Moderate | High |
| Stability | Prone to dehydration to form boroxines | High, crystalline solid | Generally stable, less prone to decomposition than boronic acid |
| Handling | Standard laboratory procedures | Easier to handle and weigh accurately | Standard laboratory procedures |
| Reaction Conditions | Requires a base for activation | Can sometimes be used under milder conditions | Often used under similar conditions to boronic acids |
| Availability | Commercially available | Can be synthesized from the corresponding boronic acid | Commercially available |
Quantitative Data Summary for a Representative Suzuki-Miyaura Coupling
The following table summarizes the expected quantitative data for the Suzuki-Miyaura coupling of this compound with a generic aryl halide, such as 2-chloro-4-methoxypyrimidine, a common scaffold in kinase inhibitors.
| Parameter | This compound | Alternative: Potassium 3-Bromo-5-isopropoxyphenyltrifluoroborate |
| Reactant 1 | This compound | Potassium 3-Bromo-5-isopropoxyphenyltrifluoroborate |
| Reactant 2 | 2-Chloro-4-methoxypyrimidine | 2-Chloro-4-methoxypyrimidine |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 70-90% | 75-95% |
| Product Purity (Post-Chromatography) | >95% | >95% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water (in a 3:1:1 ratio), to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Product Characterization
-
¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected proton and carbon signals and their respective chemical environments.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the product and analyze using an ESI or APCI source to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer to identify characteristic functional group vibrations.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final product using a suitable HPLC method, typically with a C18 column and a gradient of acetonitrile and water.
Signaling Pathway Involvement: Biaryl Scaffolds as Kinase Inhibitors
Biaryl compounds synthesized from this compound are of significant interest as scaffolds for kinase inhibitors. Many kinases, which are key regulators of cellular signaling pathways, have a biaryl-binding motif in their active site. Dysregulation of these pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers. The synthesized biaryl compounds can be designed to target and inhibit specific kinases within this pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a biaryl compound.
This guide serves as a foundational resource for researchers working with this compound. By providing a clear comparison of reagents, detailed experimental protocols, and an understanding of the biological context, it aims to facilitate the efficient and accurate synthesis and validation of novel biaryl compounds for drug discovery and development.
A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific cross-reactivity studies for 3-Bromo-5-isopropoxyphenylboronic acid are not publicly available. This guide provides a comparative framework based on the known reactivity of the boronic acid functional group and data from well-characterized boronic acid-containing drugs. The experimental data presented for this compound is hypothetical and for illustrative purposes to guide potential research.
Introduction
This compound is an organic compound primarily utilized as a building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While its primary application lies in the synthesis of more complex molecules, the presence of the boronic acid moiety raises important considerations regarding its potential biological activity and cross-reactivity. Boronic acids are known to form reversible covalent bonds with diols, a feature that extends to interactions with hydroxyl groups on amino acid side chains within proteins, such as serine, and the imidazole nitrogen of histidine.[1][2] This reactivity is the basis for the therapeutic effects of boronic acid-containing drugs but also a potential source of off-target effects.
This guide will explore the potential cross-reactivity of this compound by comparing it with two well-characterized boronic acid-based drugs: Bortezomib and Ixazomib. We will also detail common experimental protocols to assess cross-reactivity.
Potential for Cross-Reactivity
The boronic acid group can interact with various biological nucleophiles. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from electron-donating residues like serine, histidine, and lysine.[1] This can lead to the inhibition of enzymes, particularly serine proteases.[2] While this compound has no known biological targets, its potential for off-target interactions should not be overlooked, especially if it is to be used in biological systems or as a scaffold for drug design.
Comparative Analysis with Known Boronic Acid Inhibitors
To understand the potential cross-reactivity profile of this compound, it is useful to compare it with boronic acid-containing drugs for which extensive selectivity data exists. Bortezomib and Ixazomib are both proteasome inhibitors used in cancer therapy.[3][4][5][6][7][8][9] Their primary target is the chymotrypsin-like (β5) subunit of the 20S proteasome.[6] However, they also exhibit off-target activities against other proteases.[10]
Table 1: Hypothetical Cross-Reactivity Profile of this compound Compared to Bortezomib and Ixazomib
| Target | This compound (Hypothetical IC50) | Bortezomib (Reported IC50) | Ixazomib (Reported IC50) |
| Primary Target | |||
| Proteasome (β5 subunit) | > 100 µM | 0.6 nM[3] | ~5 nM |
| Potential Off-Targets | |||
| Chymotrypsin | > 50 µM | ~1 µM[10] | > 10 µM[10] |
| Cathepsin G | > 50 µM | ~5 µM[10] | > 10 µM[10] |
| Thrombin | > 100 µM | > 10 µM | > 10 µM |
| Trypsin | > 100 µM | > 10 µM | > 10 µM |
IC50 values for Bortezomib and Ixazomib are approximate and gathered from multiple sources for comparative purposes. The values for this compound are hypothetical, assuming low biological activity.
Experimental Protocols for Assessing Cross-Reactivity
Several experimental techniques can be employed to determine the cross-reactivity profile of a small molecule like this compound.
1. Kinase and Protease Profiling:
This is a high-throughput screening method where the compound of interest is tested against a large panel of kinases or proteases to determine its inhibitory activity.
-
Methodology:
-
A library of purified kinases or proteases is arrayed in a multi-well plate format.
-
The compound (e.g., this compound) is added to the wells at a fixed concentration (e.g., 10 µM).
-
A substrate for each enzyme that produces a detectable signal (e.g., fluorescence, luminescence) upon cleavage is added.
-
The activity of each enzyme is measured, and the percent inhibition by the compound is calculated.
-
For any significant "hits," a dose-response curve is generated to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA):
CETSA is a method to assess target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Methodology:
-
Intact cells are treated with the compound of interest or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of a specific protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
-
3. Affinity-Based Pull-Down Assays:
This method uses a modified version of the small molecule to "pull down" its interacting proteins from a cell lysate.
-
Methodology:
-
This compound is synthesized with an affinity tag (e.g., biotin) attached via a linker.
-
The biotinylated compound is incubated with a cell lysate to allow for binding to target proteins.
-
The compound-protein complexes are captured using streptavidin-coated beads.
-
After washing away non-specifically bound proteins, the captured proteins are eluted.
-
The eluted proteins are identified by mass spectrometry.
-
Visualizing Experimental Workflows and Concepts
Caption: A generalized workflow for assessing the cross-reactivity of a small molecule.
Caption: A simplified signaling pathway illustrating the role of the proteasome.
Caption: A conceptual diagram illustrating target selectivity.
Conclusion
While this compound is a valuable synthetic reagent, its potential for biological activity due to the boronic acid moiety warrants careful consideration. Although no specific cross-reactivity data is currently available, researchers can draw parallels from well-studied boronic acid drugs like Bortezomib and Ixazomib. The experimental protocols outlined in this guide provide a roadmap for a thorough investigation of the cross-reactivity profile of this compound or any other novel boronic acid-containing compound. Such studies are crucial for the development of safe and effective therapeutic agents and for the accurate interpretation of results when using these compounds as chemical probes.
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of 3-Bromo-5-isopropoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-isopropoxyphenylboronic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a certified chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste must be conducted systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[1].
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be unequivocally marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also specify that it is a halogenated organic compound and a boronic acid derivative[1][2].
2. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed container for solid halogenated waste[2].
-
Container Management: Ensure the solid waste container is kept closed except when adding waste and is stored in a designated satellite accumulation area[2].
3. Liquid Waste Disposal:
-
Unused and Waste Solutions: Collect all unused or waste solutions of this compound in a dedicated, sealed container for halogenated organic liquid waste.
-
Rinsate Collection: Any solvent used to rinse glassware that contained this compound must also be collected as hazardous waste[3].
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent and collect the rinsate as halogenated liquid waste.
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste[1].
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste[1].
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
Immediate Action: In the event of a spill, alert personnel in the vicinity and ensure proper PPE is worn[2].
-
Containment and Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[2]. Do not use combustible materials like paper towels for large spills[2].
-
Collection: Carefully sweep or scoop the absorbed material into a sealable container designated for solid halogenated waste[2].
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. All cleaning materials must be disposed of as contaminated solid waste[2].
6. Waste Storage and Pickup:
-
Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[1][4].
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) office for scheduling and further guidance[1].
Quantitative Hazard Summary
Table 2: Hazard Identification and Precautionary Statements
| Hazard Statement | Classification | Precautionary Statements |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Dispose of contents/container to an approved waste disposal plant. |
| Causes skin irritation. | Skin irritation (Category 2) | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation. | Serious eye damage/irritation (Category 2) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5] |
| May cause respiratory irritation. | STOT-single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6] |
Note: This data is compiled from SDS of structurally similar compounds and should be used as a guideline. Always refer to your institution's specific safety protocols.
Disposal Workflow Visualization
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.
References
Essential Safety and Operational Guide for 3-Bromo-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 3-Bromo-5-isopropoxyphenylboronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar arylboronic acids. A thorough risk assessment should be conducted before commencing any work.
Immediate Safety Precautions
It is imperative to handle this compound with caution, treating it as a potentially hazardous substance. Based on data for related boronic acid compounds, it should be considered an irritant to the eyes, skin, and respiratory system.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][6] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use.[3] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling the Compound:
-
Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Carefully open the container, avoiding the generation of dust.[3]
-
Use a spatula or other appropriate tool for transferring the solid.[3]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4][7]
-
Waste Segregation: Collect waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.[7][8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Containerization: Use a chemically compatible container with a secure lid. Label the container with "Hazardous Waste," the full chemical name, and any known hazards.[7]
-
Disposal Method: Do not pour waste down the drain.[4] Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[9]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8]
Spill Management Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4][10]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Caption: Safe handling workflow for boronic acids.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
